Pantethein
描述
Structure
3D Structure
属性
IUPAC Name |
2,4-dihydroxy-3,3-dimethyl-N-[3-oxo-3-(2-sulfanylethylamino)propyl]butanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O4S/c1-11(2,7-14)9(16)10(17)13-4-3-8(15)12-5-6-18/h9,14,16,18H,3-7H2,1-2H3,(H,12,15)(H,13,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNXZGRMVNNHPCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)C(C(=O)NCCC(=O)NCCS)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Pantetheine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003426 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
496-65-1 | |
| Record name | Pantetheine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003426 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
The Role of Pantetheine in the Coenzyme A Salvage Pathway: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Coenzyme A (CoA) is a central and indispensable cofactor in cellular metabolism, integral to the catabolism of carbohydrates, fatty acids, and amino acids via the tricarboxylic acid (TCA) cycle. While the canonical biosynthesis of CoA from pantothenic acid (Vitamin B5) is well-established, a growing body of research highlights the critical role of pantetheine and its disulfide form, pantethine, in an alternative "salvage" pathway. This pathway is of significant interest, particularly in pathological conditions where the canonical pathway is compromised, such as in Pantothenate Kinase-Associated Neurodegeneration (PKAN). This technical guide provides a comprehensive exploration of the biochemical routes governing CoA synthesis from pantetheine, details the key enzymes involved, presents quantitative data from preclinical and clinical studies, and outlines detailed experimental protocols for the investigation of this vital metabolic route.
Introduction to Coenzyme A and its Biosynthesis
Coenzyme A is a universal and essential cofactor participating in over 100 metabolic reactions.[1] Its primary function is as a carrier of acyl groups, most notably acetyl-CoA, a critical intermediate in cellular respiration and the biosynthesis of fatty acids, cholesterol, and other essential compounds.[1] The functional core of CoA is a terminal thiol (-SH) group on its 4'-phosphopantetheine moiety, which forms high-energy thioester bonds with acyl groups. The synthesis of CoA is a five-step enzymatic process, conserved across prokaryotes and eukaryotes, that begins with the essential nutrient pantothenic acid.[1][2]
The Canonical and Salvage Pathways of Coenzyme A Biosynthesis
Cells employ two primary pathways for the synthesis of CoA: the canonical de novo pathway and a salvage pathway that utilizes pantetheine.
The Canonical Coenzyme A Biosynthesis Pathway
The canonical pathway involves five enzymatic steps, converting pantothenic acid into CoA.[1][2] The enzymes involved are Pantothenate Kinase (PanK), Phosphopantothenoylcysteine Synthetase (PPCS), Phosphopantothenoylcysteine Decarboxylase (PPCDC), and the bifunctional enzyme CoA Synthase (COASY), which possesses both Phosphopantetheine Adenylyltransferase (PPAT) and Dephospho-CoA Kinase (DPCK) activities.[1][3]
The five-step canonical pathway of Coenzyme A synthesis from Pantothenic Acid.
The Pantetheine Salvage Pathway
The salvage pathway provides an alternative route to CoA synthesis, utilizing pantetheine, which can be derived from dietary pantethine or the degradation of intracellular CoA.[1][4] This pathway is particularly crucial when the canonical pathway is impaired, for instance, by mutations in the PANK2 gene, which cause PKAN.[1]
Orally administered pantethine is rapidly hydrolyzed into two molecules of its monomeric form, pantetheine.[5] Pantetheine can then be acted upon by pantetheinase (also known as Vanin-1), an ectoenzyme that cleaves it into pantothenic acid and cysteamine.[6][7][8] The liberated pantothenic acid can subsequently enter the canonical pathway.
Crucially, there is evidence for a more direct route where pantetheine bypasses the initial PanK-catalyzed step. Pantetheine can be phosphorylated by a kinase to form 4'-phosphopantetheine, the same intermediate produced by PPCDC in the canonical pathway.[1] This allows for the continuation of CoA synthesis even in the presence of deficient PanK activity.[1]
Pantetheine metabolism and its entry into the Coenzyme A synthesis pathway.
Quantitative Data on Pantetheine Metabolism and CoA Synthesis
The administration of pantethine has been shown to quantitatively affect metabolic parameters, particularly cellular CoA levels, in preclinical models of diseases with impaired CoA biosynthesis.
| Model System | Condition | Treatment | Outcome on CoA Levels | Reference |
| Mammalian Cells | PANK2 Depletion | Pantethine | Rescued mitochondrial abnormalities, linked to restoration of the CoA pool. | [1] |
| Preclinical PKAN Models | Impaired PanK function | Pantethine | Restored CoA levels to near wild-type. | [1] |
Detailed Experimental Protocols
Investigating the role of pantetheine in CoA biosynthesis necessitates robust and sensitive analytical methodologies. Key protocols include the quantification of CoA and its thioesters and the measurement of pantetheinase activity.
Quantification of Coenzyme A and its Thioesters by HPLC
This protocol outlines a general workflow for the extraction and quantification of CoA and its thioesters from biological samples using High-Performance Liquid Chromatography (HPLC) with UV detection.
4.1.1. Principle
This method is based on the separation of CoA species by reverse-phase HPLC and their detection by UV absorbance, typically at 254 nm.
4.1.2. Materials
-
Perchloric acid (PCA), 1 M
-
Potassium carbonate (K2CO3), 5 M
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
Mobile phase A: 0.1 M sodium phosphate, pH 4.9
-
Mobile phase B: 0.1 M sodium phosphate, pH 4.9, with 40% acetonitrile
-
CoA standards
4.1.3. Sample Preparation (from cell culture or tissue)
-
Homogenization : Homogenize cell pellets or tissues in 1 M PCA on ice.
-
Centrifugation : Centrifuge at 14,000 x g for 10 minutes at 4°C.[1]
-
Neutralization : Carefully transfer the supernatant to a new tube. Neutralize by adding 5 M K2CO3 dropwise until the pH is between 6.0 and 7.0.[1]
-
Final Centrifugation : Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the KClO4 precipitate.[1]
-
The resulting supernatant contains the CoA species and is ready for HPLC analysis or storage at -80°C.[1]
4.1.4. HPLC Analysis
-
Injection : Inject the prepared sample onto the C18 column.
-
Elution : Use a gradient of mobile phase B to elute the CoA species. A typical gradient might be 0-100% B over 30 minutes.
-
Detection : Monitor the absorbance at 254 nm.
-
Quantification : Compare the peak areas of the samples to a standard curve generated from known concentrations of CoA standards.
A generalized workflow for the extraction and quantification of CoA by HPLC-UV.
Pantetheinase (Vanin-1) Activity Assay
This protocol describes a continuous spectrophotometric assay for determining pantetheinase activity.[9]
4.2.1. Principle
The assay measures the hydrolysis of pantetheine, which releases the thiol-containing product, cysteamine. The free thiol group of cysteamine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored product, 2-nitro-5-thiobenzoate (TNB), which can be quantified by measuring its absorbance at 412 nm.[9]
4.2.2. Materials
-
Spectrophotometer or microplate reader capable of reading absorbance at 412 nm
-
Pantetheine solution (10 mM in water)
-
DTNB solution (10 mM in 100 mM potassium phosphate buffer, pH 7.0)
-
Purified pantetheinase or cell/tissue lysate
-
Reaction Buffer: 100 mM potassium phosphate buffer, pH 8.0
4.2.3. Procedure
-
Sample Preparation : Prepare tissue homogenates or cell lysates in an appropriate buffer and centrifuge to clarify. Plasma or serum samples can often be used directly.[1]
-
Reaction Setup : In a 96-well plate or cuvette, prepare a reaction mixture containing:
-
150 µL Reaction Buffer
-
20 µL Pantetheine solution
-
10 µL DTNB solution[9]
-
-
Pre-incubation : Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate Reaction : Add 20 µL of the enzyme sample to the well to start the reaction.[9]
-
Measurement : Immediately begin monitoring the increase in absorbance at 412 nm over a defined period (e.g., 15-30 minutes).
-
Calculation : Calculate the concentration of cysteamine produced using the molar extinction coefficient of TNB at 412 nm (14,150 M⁻¹cm⁻¹).[9]
Workflow for the pantetheinase (Vanin-1) activity assay.
Pantothenate Kinase (PanK) Activity Assay
Several methods are available for measuring PanK activity, including radiometric and luminescence-based assays.
4.3.1. Luminescence-Based Kinase Activity Assay
4.3.1.1. Principle This is a two-step assay. In the first step, PanK catalyzes the phosphorylation of pantothenate, consuming ATP and producing ADP. In the second step, the remaining ATP is quantified using a luciferase/luciferin reaction. The amount of light produced is inversely proportional to the PanK activity.[10]
4.3.1.2. Materials
-
Luminometer
-
Recombinant PanK enzyme
-
Pantothenate
-
ATP
-
Kinase assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
Commercially available ATP detection kit (containing luciferase and luciferin)
4.3.1.3. Procedure
-
Kinase Reaction : In a 96-well plate, combine the PanK enzyme, pantothenate, and ATP in the kinase assay buffer. Include controls without enzyme and without substrate.
-
Incubation : Incubate at a specific temperature (e.g., 30°C) for a defined time (e.g., 60 minutes).
-
ATP Detection : Add the ATP detection reagent to each well.
-
Luminescence Measurement : Measure the luminescence using a luminometer.
-
Data Analysis : The decrease in luminescence in the sample wells compared to the controls is proportional to the PanK activity.
Conclusion and Future Directions
The pantetheine salvage pathway represents a critical alternative route for Coenzyme A biosynthesis, with significant therapeutic implications for diseases characterized by impaired canonical CoA synthesis, such as PKAN. The ability of pantethine to bypass the defective PanK enzyme underscores its potential as a valuable therapeutic agent.
Future research should focus on further elucidating the regulation of the salvage pathway and identifying the specific kinase(s) responsible for the direct phosphorylation of pantetheine. Additionally, the development of more sensitive and high-throughput assays for monitoring CoA metabolism will be crucial for advancing our understanding of this vital pathway and for the development of novel therapeutic strategies targeting CoA dysregulation. Further clinical investigations are warranted to optimize dosing strategies for pantethine in various metabolic and neurodegenerative disorders.
References
- 1. benchchem.com [benchchem.com]
- 2. Coenzyme A - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Regulation of coenzyme A levels by degradation: the ‘Ins and Outs’ - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolism of pantethine in cystinosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Vanin 1: Its Physiological Function and Role in Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pantetheine hydrolase - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Modulation of Pantothenate Kinase 3 Activity by Small Molecules that Interact with the Substrate/Allosteric Regulatory Domain - PMC [pmc.ncbi.nlm.nih.gov]
Biochemical Distinctions Between Pantetheine and Pantethine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive examination of the biochemical differences between pantetheine and its disulfide dimer, pantethine. While closely related, these two molecules exhibit distinct chemical properties, metabolic fates, and biological activities that are crucial for researchers in the fields of biochemistry, pharmacology, and drug development. This document details their structural and physicochemical differences, delineates their roles in Coenzyme A (CoA) biosynthesis, and provides an overview of the key enzymes governing their interconversion. Furthermore, this guide includes detailed experimental protocols for the quantification of these molecules and the assessment of related enzymatic activities, alongside visual representations of the pertinent biochemical pathways and experimental workflows.
Introduction
Pantetheine and pantethine are pivotal molecules in cellular metabolism, primarily serving as precursors to the essential cofactor Coenzyme A. Pantothenic acid (Vitamin B5) is the foundational nutrient for this pathway, but pantetheine and pantethine represent more immediate precursors to CoA. Pantethine, the disulfide form of pantetheine, is often utilized in nutritional supplements due to its increased stability.[1] Upon ingestion, pantethine is readily converted to two molecules of pantetheine, the biologically active form that directly enters the CoA biosynthetic pathway.[2] Understanding the nuanced differences between these two compounds is critical for designing experiments, interpreting metabolic data, and developing therapeutic strategies that target CoA metabolism.
Physicochemical Properties
The primary structural difference between pantetheine and pantethine is the presence of a disulfide bond in pantethine, which is formed from the oxidation of the thiol groups of two pantetheine molecules. This structural variation imparts significant differences in their chemical and physical properties.
| Property | Pantetheine | Pantethine | Reference(s) |
| Molecular Formula | C₁₁H₂₂N₂O₄S | C₂₂H₄₂N₄O₈S₂ | [3] |
| Molar Mass | 278.37 g/mol | 554.72 g/mol | [3] |
| Structure | Monomer with a free thiol (-SH) group | Dimer linked by a disulfide (-S-S-) bond | [1] |
| Solubility in Water | 0.41 g/L | ≥ 100 mg/mL | [3][4] |
| Solubility in DMSO | Not readily available | ≥ 100 mg/mL | [4] |
| Solubility in Ethanol | Not readily available | 100 mg/mL (requires sonication) | [5] |
| Stability | Less stable, prone to oxidation | More stable, but degrades over time if not refrigerated. Susceptible to hydrolysis under acidic and basic conditions. | [1][6] |
Metabolic Pathways
Pantetheine and pantethine are integral to the Coenzyme A biosynthetic pathway. Pantethine serves as a prodrug to pantetheine, which is a direct substrate for phosphorylation by pantetheine kinase.
Conversion of Pantethine to Pantetheine
The initial step in the metabolism of pantethine is its reduction to two molecules of pantetheine. This reaction is catalyzed by disulfide reductases, such as glutathione reductase, utilizing NADPH as a reducing equivalent.
Coenzyme A Biosynthesis from Pantetheine
Pantetheine is a key intermediate in the "salvage pathway" of CoA biosynthesis. It is phosphorylated by pantetheine kinase to form 4'-phosphopantetheine, which then enters the downstream steps of the canonical CoA synthesis pathway.
Key Enzymes
The metabolism of pantetheine and pantethine is governed by specific enzymes with distinct kinetic properties.
| Enzyme | Substrate(s) | Product(s) | Michaelis Constant (Km) | Vmax | Reference(s) |
| Pantetheinase | Pantetheine, H₂O | Pantothenic acid, Cysteamine | 4.6 µM (rat intestinal enzyme) | Not specified | [7] |
| Pantetheine Kinase | Pantetheine, ATP | 4'-Phosphopantetheine, ADP | 23 ± 2 µM (for PanK3) | Not specified | [8] |
| Pantothenate Kinase (PanK3) | Pantothenate, ATP | 4'-Phosphopantothenate, ADP | 14 ± 0.1 µM | Not specified | [8] |
Experimental Protocols
Accurate quantification of pantetheine, pantethine, and the activity of related enzymes is essential for research in this area. The following are detailed protocols for key experimental procedures.
Quantification of Pantetheine and Pantethine by HPLC-UV
This method allows for the separation and quantification of pantetheine and pantethine in biological samples.[5]
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
Reagents:
-
Mobile Phase A: Phosphate buffer (e.g., 0.02 M potassium dihydrogen phosphate), pH adjusted to 3.0 with phosphoric acid.
-
Mobile Phase B: Acetonitrile.
-
Pantetheine and Pantethine standards.
Procedure:
-
Sample Preparation:
-
For plasma/serum: Deproteinize the sample by adding three volumes of ice-cold acetonitrile. Vortex and centrifuge at 10,000 x g for 10 minutes at 4°C. Collect the supernatant.
-
For tissue homogenates: Homogenize the tissue in a suitable buffer and deproteinize with acetonitrile as described above.
-
-
Chromatography:
-
Set the column temperature to 30°C.
-
Use a gradient elution, for example:
-
0-5 min: 5% B
-
5-20 min: 5% to 95% B (linear gradient)
-
20-25 min: 95% B
-
25-30 min: 95% to 5% B (linear gradient)
-
30-35 min: 5% B (re-equilibration)
-
-
Set the flow rate to 1.0 mL/min.
-
Set the UV detection wavelength to 210 nm.
-
-
Quantification:
-
Generate a standard curve using known concentrations of pantetheine and pantethine standards.
-
Calculate the concentration in the samples by comparing their peak areas to the standard curve.
-
Quantification of Coenzyme A Precursors by LC-MS/MS
This highly sensitive method is suitable for the simultaneous quantification of multiple CoA precursors, including pantothenic acid and pantetheine.[9][10]
Instrumentation:
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system.
-
C18 or HILIC column.
Reagents:
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Internal standards (e.g., stable isotope-labeled pantothenic acid).
Procedure:
-
Sample Preparation:
-
Follow the same deproteinization procedure as for HPLC-UV analysis. It is crucial to add a known amount of internal standard to each sample before deproteinization.
-
-
LC-MS/MS Analysis:
-
Use a gradient elution optimized for the separation of the target analytes.
-
Set the mass spectrometer to operate in positive ion mode with Multiple Reaction Monitoring (MRM).
-
Define the specific MRM transitions for each analyte and internal standard (Precursor ion -> Product ion).
-
-
Quantification:
-
Calculate the ratio of the peak area of each analyte to its corresponding internal standard.
-
Generate a standard curve by plotting the peak area ratios of the standards against their concentrations.
-
Determine the concentration of the analytes in the samples from the standard curve.
-
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Pantothenic Acid | 220.1 | 90.1 |
| Pantetheine | 279.1 | 132.1 |
Pantetheinase Activity Assay
This spectrophotometric assay measures the activity of pantetheinase by detecting the release of cysteamine.[11]
Principle: The thiol group of cysteamine, a product of pantetheine hydrolysis, reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored compound, 2-nitro-5-thiobenzoate (TNB), which can be quantified by measuring its absorbance at 412 nm.
Reagents:
-
Reaction Buffer: 100 mM potassium phosphate buffer, pH 8.0.
-
Pantetheine solution (10 mM in water).
-
DTNB solution (10 mM in 100 mM potassium phosphate buffer, pH 7.0).
-
Enzyme sample (purified pantetheinase or cell/tissue lysate).
Procedure:
-
In a microplate well or cuvette, prepare a reaction mixture containing:
-
150 µL Reaction Buffer
-
20 µL Pantetheine solution
-
10 µL DTNB solution
-
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding 20 µL of the enzyme sample.
-
Immediately monitor the increase in absorbance at 412 nm over time using a spectrophotometer.
-
Calculate the rate of reaction from the linear portion of the absorbance versus time plot, using the molar extinction coefficient of TNB (14,150 M⁻¹cm⁻¹).
Conclusion
Pantetheine and pantethine, while structurally similar, possess distinct biochemical characteristics that influence their stability, metabolic processing, and biological functions. Pantethine's stability makes it a suitable oral precursor to the more direct CoA precursor, pantetheine. A thorough understanding of their individual properties, the enzymes that metabolize them, and the pathways they feed into is paramount for researchers investigating cellular metabolism and developing novel therapeutic interventions. The experimental protocols and pathway diagrams provided in this guide offer a robust framework for the accurate study of these important biomolecules.
References
- 1. alzdiscovery.org [alzdiscovery.org]
- 2. Coenzyme A - Wikipedia [en.wikipedia.org]
- 3. Showing Compound Pantetheine (FDB023172) - FooDB [foodb.ca]
- 4. selleckchem.com [selleckchem.com]
- 5. Development and validation of a stability-indicating LC-UV method for the determination of pantethine and its degradation product based on a forced degradation study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Metabolism of pantethine in cystinosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. Development and validation of an LC-MS/MS method for determination of B vitamins and some its derivatives in whole blood - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [Analysis of Free Pantothenic Acid in Foods by HPLC and LC-MS/MS] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Pantetheine as a Key Intermediate in Coenzyme A Biosynthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Coenzyme A (CoA) is a fundamental cofactor in cellular metabolism, indispensable for numerous biochemical reactions, including the synthesis and oxidation of fatty acids and the oxidation of pyruvate in the citric acid cycle. The biosynthesis of CoA is a highly regulated, multi-step enzymatic process. This technical guide provides an in-depth exploration of the CoA biosynthetic pathway, with a particular focus on the pivotal role of pantetheine as a key intermediate. We will delve into the canonical pathway starting from pantothenate (Vitamin B5) and the increasingly significant salvage pathway that utilizes pantethine. This document will present a comprehensive overview of the enzymes involved, their kinetic properties, detailed experimental protocols for their study, and the regulatory mechanisms that govern this essential metabolic route.
Introduction to Coenzyme A Biosynthesis
The synthesis of Coenzyme A is a universally conserved five-step enzymatic pathway that begins with the essential vitamin pantothenate (B5). This pathway is critical for maintaining cellular homeostasis and energy production. In addition to the canonical de novo synthesis pathway, a salvage pathway utilizing pantethine, the dimeric form of pantetheine, has been identified. This salvage pathway is of particular interest as it can bypass enzymatic defects in the canonical pathway, offering potential therapeutic avenues for related disorders.
The Canonical Coenzyme A Biosynthetic Pathway
The canonical pathway converts pantothenate into CoA through the sequential action of five enzymes.
-
Step 1: Phosphorylation of Pantothenate. The pathway is initiated by the phosphorylation of pantothenate to 4'-phosphopantothenate. This reaction is catalyzed by Pantothenate Kinase (PanK) and is the primary rate-limiting and regulatory step in CoA biosynthesis.
-
Step 2: Cysteine Addition. 4'-phosphopantothenate is then condensed with cysteine to form 4'-phosphopantothenoylcysteine. This ATP-dependent reaction is catalyzed by Phosphopantothenoylcysteine Synthetase (PPCS) .
-
Step 3: Decarboxylation. The cysteine moiety of 4'-phosphopantothenoylcysteine is subsequently decarboxylated to yield 4'-phosphopantetheine, the central intermediate of the pathway. This step is carried out by Phosphopantothenoylcysteine Decarboxylase (PPCDC) .
-
Step 4: Adenylylation. 4'-phosphopantetheine is then adenylylated by the transfer of an adenylyl group from ATP, forming dephospho-CoA. This reaction is catalyzed by Phosphopantetheine Adenylyltransferase (PPAT) .
-
Step 5: Phosphorylation of Dephospho-CoA. The final step is the phosphorylation of dephospho-CoA at the 3'-hydroxyl group of the ribose moiety to form Coenzyme A. This reaction is catalyzed by Dephospho-CoA Kinase (DPCK) . In mammals, the last two steps are catalyzed by a bifunctional enzyme called CoA Synthase (COASY), which possesses both PPAT and DPCK activities.
The Enzymatic Journey from Pantethine to Pantetheine: A Technical Guide
An in-depth technical guide on the enzymatic conversion of pantethine to pantetheine, designed for researchers, scientists, and drug development professionals.
Introduction
The conversion of the disulfide pantethine to its thiol form, pantetheine, and its subsequent enzymatic hydrolysis is a critical juncture in cellular metabolism, linking coenzyme A (CoA) biosynthesis and salvage pathways with cellular responses to oxidative stress and inflammation. Pantethine, the dimeric form of pantetheine, serves as a metabolic precursor to pantetheine, a key intermediate in the biosynthesis of Coenzyme A (CoA). The enzymatic processing of pantethine is pivotal for recycling pantothenic acid (vitamin B5) and generating the bioactive aminothiol, cysteamine.
This transformation is fundamentally a two-step process. The first step involves the reduction of the disulfide bond in pantethine to yield two molecules of pantetheine. This reaction is generally mediated by cellular disulfide-reducing systems like the glutathione and thioredoxin pathways. The second, more specific step is the hydrolysis of pantetheine, catalyzed by the enzyme pantetheinase (also known as Vanin-1), which breaks it down into pantothenic acid and cysteamine.
Understanding the intricacies of these enzymatic processes is crucial for several fields of research. In drug development, modulating the activity of these enzymes presents a potential therapeutic strategy for conditions associated with oxidative stress, inflammation, and metabolic disorders. For biochemists and cell biologists, this pathway offers a fascinating model for studying the interplay between metabolism and cellular signaling. This guide provides a detailed exploration of the core enzymatic steps, methodologies for their investigation, and the broader physiological context of this metabolic route.
Core Enzymatic Conversions
The metabolic journey from pantethine to the foundational molecules of pantothenic acid and cysteamine involves two distinct enzymatic stages.
Step 1: Reduction of Pantethine to Pantetheine
The initial step is the reductive cleavage of the disulfide bond within the pantethine molecule, resulting in two molecules of the monomeric thiol, pantetheine. This reaction is not catalyzed by a single, specific enzyme but is instead accomplished by the cell's general disulfide-reducing machinery.
-
Glutathione Reductase System : This system uses NADPH to maintain a high cellular ratio of reduced glutathione (GSH) to its oxidized form (GSSG). GSH can then act as a reductant, cleaving the disulfide bond of pantethine.
-
Thioredoxin Reductase System : This selenoenzyme system, which includes thioredoxin reductase, thioredoxin, and NADPH, is another primary mechanism for reducing disulfide bonds in a wide range of cellular proteins and molecules, including likely pantethine.
Step 2: Hydrolysis of Pantetheine by Pantetheinase
The second and more characterized step is the hydrolysis of pantetheine. This reaction is catalyzed by the enzyme pantetheinase, systematically known as (R)-pantetheine amidohydrolase (EC 3.5.1.92). This enzyme cleaves the amide bond in pantetheine to release two biologically significant products:
-
(R)-pantothenate (Pantothenic Acid or Vitamin B5) : This product is a crucial precursor that can be recycled back into the main Coenzyme A biosynthetic pathway.
-
Cysteamine : A potent aminothiol with significant antioxidant properties that plays a role in modulating immune responses and oxidative stress.
The primary enzyme responsible for this activity in mammals is Vanin-1 (VNN1), a GPI-anchored ectoenzyme highly expressed in tissues such as the kidney, liver, and intestine.
Metabolic and Signaling Pathways
The conversion of pantethine is integrated into central metabolic and signaling networks, primarily the Coenzyme A (CoA) biosynthesis pathway and cellular responses to oxidative stress.
Coenzyme A Biosynthesis: The Salvage Pathway
Pantetheinase activity is a key component of the "salvage pathway" for CoA biosynthesis. While CoA can be synthesized de novo from pantothenic acid, the breakdown of existing CoA yields intermediates like 4'-phosphopantetheine and pantetheine. Pantetheinase hydrolyzes pantetheine to liberate pantothenic acid, which can then be re-phosphorylated by pantothenate kinase (PanK) to re-enter the main synthetic pathway. Furthermore, evidence suggests that pantetheine can be directly phosphorylated to 4'-phosphopantetheine, bypassing the initial PanK-catalyzed step, which is particularly important in conditions where PanK activity is deficient.
Vanin-1 in Oxidative Stress and Inflammation
Vanin-1 activity is a critical regulator of tissue responses to stress. The cysteamine produced by pantetheinase is a powerful antioxidant. However, its subsequent oxidation to cystamine can inhibit γ-glutamylcysteine synthetase, the rate-limiting enzyme in glutathione (GSH) synthesis, thereby modulating the cellular redox state. This dual role means that Vanin-1 can either be protective or sensitizing depending on the context of the diseased organ. Its activity is implicated in inflammatory bowel disease, renal injury, and other conditions where oxidative stress is a key pathological component.
Quantitative Data Summary
Table 1: Kinetic and Physicochemical Properties of Pantetheinase
| Enzyme Source | Substrate | K_m_ | Specific Activity | Optimal pH | Optimal Temp. | Reference(s) |
| Rat Intestinal Mucosa | Pantetheine | 4.6 µM | Not Reported | 4.0 - 9.0 | Not Reported | |
| Pig Kidney | Pantetheine | Not Reported | 14 µmol/min/mg | Not Reported | Not Reported | |
| Horse Kidney | Pantethine | ~5 mM | Not Reported | 4.0 - 5.5 | Up to 70°C |
Table 2: Selected Inhibitors of Pantetheinase (Vanin-1)
| Inhibitor | Type | Target | IC_50_ | Reference(s) |
| RR6 | Reversible, Competitive | Recombinant human Vanin-1 | 540 nM | |
| RR6 | Reversible, Competitive | Human serum pantetheinase | 40 nM | |
| PFI-653 | Chemical Probe | Recombinant human plasma Vanin-1 | 6.85 nM | |
| PFI-653 | Chemical Probe | Mouse plasma Vanin-1 | 53.4 nM | |
| Vanin-1-IN-3 (OMP-7) | Not Specified | Vanin-1 | 38 nM (0.038 µM) | |
| Pantethine | Irreversible (Disulfide) | Pantetheinase | Not Quantified |
Experimental Protocols
Protocol 1: Purification of Pantetheinase from Tissue
This protocol is adapted from the methodology used for purifying the enzyme from pig kidney.
Objective: To purify pantetheinase to homogeneity from a tissue source.
Principle: The protocol involves solubilizing the membrane-associated enzyme followed by a series of protein purification steps including heat treatment, salt fractionation, and column chromatography.
Materials:
-
Tissue source (e.g., pig kidney cortex)
-
Butanol
-
Ammonium sulfate
-
Chromatography resins: Hydrophobic interaction (e.g., Phenyl Sepharose), Hydroxyapatite
-
Appropriate buffers for each chromatography step
-
SDS-PAGE analysis equipment
Methodology:
-
Homogenization & Solubilization: Homogenize the tissue in a suitable buffer. Solubilize the microsomal glycoprotein enzyme by exposure to butanol.
-
Heat Treatment: Heat the solubilized fraction to denature and precipitate heat-labile proteins. Centrifuge to collect the supernatant containing the heat-stable pantetheinase.
-
Ammonium Sulfate Fractionation: Perform a stepwise precipitation of proteins using increasing concentrations of ammonium sulfate. Collect the fraction containing the highest pantetheinase activity.
-
Hydrophobic Interaction Chromatography: Apply the active fraction to a hydrophobic interaction column and elute with a decreasing salt gradient.
-
Hydroxyapatite Chromatography: Pool the active fractions and apply them to a hydroxyapatite column, eluting with an increasing phosphate gradient.
-
Purity Assessment: Analyze the purity of the final enzyme preparation at each stage using SDS-PAGE.
Protocol 2: Spectrophotometric Assay of Pantetheinase Activity
This assay is based on the reaction of the thiol-containing product, cysteamine, with Ellman's reagent (DTNB).
Objective: To measure the activity of pantetheinase by quantifying the rate of cysteamine release.
Principle: The released cysteamine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 2-nitro-5-thiobenzoate (TNB²⁻), which is quantified by its absorbance at 412 nm. The molar extinction coefficient of TNB²⁻ at 412 nm is 14,150 M⁻¹cm⁻¹.
Materials:
-
Spectrophotometer or microplate reader capable of reading at 412 nm
-
Pantetheine solution (e.g., 10 mM in water)
-
DTNB solution (e.g., 10 mM in 100 mM potassium phosphate buffer, pH 7.0)
-
Purified pantetheinase or cell/tissue lysate
-
Reaction Buffer: 100 mM potassium phosphate buffer, pH 8.0
-
37°C incubator
Methodology:
-
Reaction Setup: In a microplate well or cuvette, prepare a reaction mixture containing:
-
150 µL Reaction Buffer
-
20 µL Pantetheine solution
-
10 µL DTNB solution
-
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to reach thermal equilibrium.
-
Initiation: Initiate the reaction by adding 20 µL of the enzyme solution.
-
Incubation: Incubate the reaction at 37°C for a defined period (e.g., 15-30 minutes), or monitor the absorbance change kinetically.
-
Measurement: Measure the absorbance at 412 nm.
-
Calculation: Calculate the concentration of cysteamine produced using the Beer-Lambert law and the molar extinction coefficient of TNB²⁻.
The enzymatic conversion of pantethine to pantetheine and its subsequent hydrolysis represents a crucial metabolic hub with far-reaching physiological implications. While the reduction of pantethine is likely mediated by general cellular reductase systems, the hydrolysis of pantetheine is specifically catalyzed by pantetheinase (Vanin-1). The products of this reaction, pantothenic acid and cysteamine
The Structural and Metabolic Relationship of Pantetheine to Pantothenic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth examination of the structural and metabolic relationship between pantetheine and its precursor, pantothenic acid (Vitamin B5). Pantothenic acid is an essential nutrient that serves as the foundation for the synthesis of coenzyme A (CoA), a vital cofactor in numerous metabolic pathways. Pantetheine, a key intermediate in this biosynthetic process, is formed by the conjugation of pantothenic acid with cysteamine. This guide details the chemical structures, physicochemical properties, and the enzymatic transformations that connect these two molecules. Furthermore, it provides detailed experimental protocols for the synthesis of pantetheine and the enzymatic assay of pantetheinase, the enzyme responsible for the hydrolysis of pantetheine back to pantothenic acid. The signaling pathways and experimental workflows are visually represented to facilitate a comprehensive understanding of their intricate relationship.
Introduction
Pantothenic acid, or Vitamin B5, is a water-soluble vitamin ubiquitously found in various food sources. Its biological significance lies in its role as the precursor to coenzyme A (CoA), an essential cofactor for numerous biochemical reactions, including the synthesis and oxidation of fatty acids, the Krebs cycle, and the synthesis of various biomolecules such as steroids, and acetylcholine.[1][2] The metabolic journey from pantothenic acid to CoA involves a series of enzymatic steps, with pantetheine emerging as a critical intermediate.
Pantetheine is structurally differentiated from pantothenic acid by the addition of a cysteamine moiety via an amide linkage. This structural modification is pivotal for its function within the CoA molecule. The dimeric form of pantetheine, known as pantethine, is formed by a disulfide bridge between two pantetheine molecules.[3] This guide will elucidate the structural nuances and the metabolic interconversion between pantothenic acid and pantetheine, providing a foundational understanding for researchers in the fields of biochemistry, nutrition, and drug development.
Physicochemical Properties
A clear understanding of the physicochemical properties of pantothenic acid and pantetheine is fundamental for their study and application in research and development. The following tables summarize key quantitative data for these molecules.
Table 1: Physicochemical Properties of Pantothenic Acid
| Property | Value | Reference(s) |
| Chemical Formula | C₉H₁₇NO₅ | [3][4] |
| Molecular Weight | 219.24 g/mol | [3][4] |
| Appearance | Yellow, viscous oil | [5] |
| Melting Point | Not applicable (decomposes) | [5] |
| Solubility | Very soluble in water; soluble in ethanol. | [5][6] |
| pKa | 4.4 | [5] |
Table 2: Physicochemical Properties of Pantetheine
| Property | Value | Reference(s) |
| Chemical Formula | C₁₁H₂₂N₂O₄S | [1][7] |
| Molecular Weight | 278.37 g/mol | [1][7] |
| Appearance | Viscous liquid | [8] |
| Melting Point | Not available | |
| Solubility | Soluble in water. | [9] |
| pKa (Strongest Acidic) | 10.07 (thiol group) | [9] |
| pKa (Strongest Basic) | -1.5 | [9] |
Structural Relationship and Biosynthesis
The structural transformation from pantothenic acid to pantetheine is a cornerstone of CoA biosynthesis. This conversion involves the formation of an amide bond between the carboxyl group of pantothenic acid and the amino group of cysteamine.
Chemical Structures
The fundamental structural difference lies in the presence of the thiol-containing cysteamine group in pantetheine.
Caption: Structural conversion of pantothenic acid to pantetheine.
Biosynthetic Pathway of Coenzyme A
Pantetheine is a key intermediate in the multi-step enzymatic synthesis of Coenzyme A from pantothenic acid. The pathway is highly conserved across various organisms.[5][10]
Caption: The five-step enzymatic synthesis of Coenzyme A.
Experimental Protocols
Chemical Synthesis of Pantethine
This protocol outlines a general method for the chemical synthesis of pantethine from a pantothenic acid derivative and cystamine.
Materials:
-
Calcium pantothenate
-
Cation-exchange resin
-
Acetone dimethyl acetal
-
Mild acid catalyst (e.g., p-toluenesulfonic acid)
-
Anhydrous solvent (e.g., dimethylformamide - DMF)
-
Cystamine dihydrochloride
-
Dicyclohexylcarbodiimide (DCC)
-
80% Aqueous acetic acid
-
Ethyl acetate
-
Silica gel for column chromatography
Procedure:
-
Preparation of Free Pantothenic Acid: Dissolve calcium pantothenate in deionized water and pass the solution through a column packed with a suitable cation-exchange resin to remove calcium ions. Collect the eluate containing free pantothenic acid and concentrate under reduced pressure.
-
Ketal Protection of Pantothenic Acid: Dissolve the free pantothenic acid in an anhydrous solvent. Add acetone dimethyl acetal and a catalytic amount of a mild acid. Stir the reaction mixture at room temperature until the reaction is complete, monitoring by thin-layer chromatography (TLC). The resulting pantothenic acid ketal can be purified by crystallization.
-
Condensation with Cystamine: Dissolve the purified pantothenic acid ketal and cystamine dihydrochloride in an anhydrous solvent like DMF. Cool the mixture in an ice bath and slowly add a solution of DCC in the same solvent. Allow the reaction to proceed at a controlled temperature (e.g., room temperature) for several hours.
-
Work-up and Ketal Hydrolysis: After the reaction is complete, filter off the precipitated dicyclohexylurea. Evaporate the solvent under reduced pressure. Dissolve the residue in 80% aqueous acetic acid and heat to hydrolyze the ketal protecting group.
-
Purification of Pantethine: After hydrolysis, remove the acetic acid under reduced pressure. The crude pantethine can be purified by silica gel column chromatography using a suitable solvent system (e.g., a gradient of methanol in chloroform).
Caption: General workflow for the chemical synthesis of pantethine.
Enzymatic Hydrolysis of Pantetheine by Pantetheinase
This protocol describes a spectrophotometric assay to measure the activity of pantetheinase, the enzyme that hydrolyzes pantetheine to pantothenic acid and cysteamine. The assay measures the formation of the colored product resulting from the reaction of the released thiol (cysteamine) with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB).
Materials:
-
Spectrophotometer capable of reading absorbance at 412 nm
-
Pantetheine solution (substrate)
-
DTNB (Ellman's reagent) solution
-
Purified pantetheinase enzyme or a biological sample containing the enzyme (e.g., tissue homogenate)
-
Reaction buffer (e.g., 100 mM phosphate buffer, pH 7.5)
-
Microplate reader (optional for high-throughput screening)
Procedure:
-
Reaction Setup: In a microcuvette or a well of a microplate, prepare a reaction mixture containing the reaction buffer, DTNB solution, and pantetheine solution.
-
Enzyme Addition: Initiate the reaction by adding a known amount of the pantetheinase enzyme or the biological sample to the reaction mixture.
-
Spectrophotometric Measurement: Immediately start monitoring the increase in absorbance at 412 nm over time. This absorbance change is proportional to the formation of 2-nitro-5-thiobenzoate (TNB), which is produced upon the reaction of DTNB with the sulfhydryl group of cysteamine released from pantetheine hydrolysis.
-
Calculation of Enzyme Activity: The rate of the reaction can be calculated from the linear portion of the absorbance versus time plot using the molar extinction coefficient of TNB (14,150 M⁻¹cm⁻¹ at 412 nm). One unit of pantetheinase activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of TNB per minute under the specified assay conditions.
Caption: Experimental workflow for the spectrophotometric assay of pantetheinase.
Conclusion
The structural relationship between pantetheine and pantothenic acid is fundamental to cellular metabolism, underpinning the biosynthesis of the indispensable coenzyme A. This technical guide has provided a detailed overview of their chemical structures, physicochemical properties, and the enzymatic pathways that interlink them. The provided experimental protocols offer a practical framework for the synthesis and enzymatic analysis of these molecules, which can be adapted for various research applications. A thorough understanding of the principles and methodologies outlined herein is crucial for scientists and researchers aiming to investigate the roles of pantothenic acid and its derivatives in health and disease, and for the development of novel therapeutic strategies targeting CoA metabolism.
References
- 1. Modular synthesis of pantetheine and phosphopantetheine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pantethine - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Coenzyme A - Wikipedia [en.wikipedia.org]
- 7. Pantothenic acid - Wikipedia [en.wikipedia.org]
- 8. Pantothenic Acid | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
The Pantetheine-Pantothenate Salvage Pathway: A Technical Guide to its Core Physiological Functions
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The pantetheine-pantothenate salvage pathway represents a critical metabolic route for recycling pantothenic acid (Vitamin B5), a precursor for the essential cofactor Coenzyme A (CoA). This pathway is governed by the enzymatic hydrolysis of pantetheine, primarily by the ectoenzyme pantetheinase (Vanin-1), to yield pantothenic acid and the bioactive aminothiol, cysteamine.[1][2] Beyond its role in CoA homeostasis, this pathway is a crucial hub influencing cellular responses to oxidative stress and inflammation through the production of cysteamine.[3] Understanding the intricacies of this pathway is vital for drug development, particularly in targeting metabolic disorders, inflammatory conditions, and certain parasitic infections where CoA metabolism is a key vulnerability.[3][4] This guide provides an in-depth exploration of the pathway's enzymology, physiological significance, quantitative parameters, and detailed experimental protocols for its investigation.
Introduction: Beyond De Novo Synthesis
Coenzyme A is a universal and indispensable cofactor in cellular metabolism, participating in over 100 reactions, including the Krebs cycle and the synthesis and oxidation of fatty acids.[5][6] Its biosynthesis begins with the essential vitamin pantothenic acid.[5] While the canonical five-step pathway for de novo CoA synthesis is well-characterized, cells also employ a salvage pathway to recover and reuse intermediates.[2][5] This salvage mechanism is particularly important for recycling pantothenate from the degradation of CoA and its intermediates.[2] The central process in this salvage operation is the conversion of pantethine and its subsequent breakdown product, pantetheine, to liberate pantothenic acid for re-entry into the main CoA synthesis pathway.[1][2]
Core Pathway: Enzymology and Mechanism
The salvage pathway consists of two primary enzymatic steps that convert the disulfide pantethine into the foundational precursors for CoA synthesis and antioxidant defense.
Step 1: Reduction of Pantethine to Pantetheine
Pantethine, the stable disulfide dimer, is the initial substrate.[1] It undergoes reduction to form two molecules of its thiol form, pantetheine. This reaction is not catalyzed by a single specific enzyme but is likely mediated by general cellular reductase systems, such as those involving glutathione reductase or thioredoxin reductase, which utilize NADPH as a reducing equivalent.[1]
Step 2: Hydrolysis of Pantetheine
The hydrolysis of pantetheine is the cornerstone of the salvage pathway and is catalyzed by the enzyme pantetheinase .[1]
-
Enzyme: Pantetheinase (EC 3.5.1.92), also known as Vanin-1, is the most prominent and well-studied isoform.[1][3]
-
Family: It belongs to the vanin family of ectoenzymes, which also includes vanin-2 (GPI-80) and vanin-3.[2]
-
Location: Vanin-1 is a glycosylphosphatidylinositol (GPI)-anchored protein typically found on the outer surface of various cell types, with high expression in the intestine and kidneys.[1][3]
-
Reaction: It catalyzes the hydrolysis of the amide bond in pantetheine, releasing pantothenic acid and cysteamine.[1][3]
The liberated pantothenic acid is then available for transport into the cell to be re-phosphorylated by Pantothenate Kinase (PanK), the rate-limiting step of the canonical CoA biosynthesis pathway.[5]
Physiological Functions and Significance
The products of the salvage pathway, pantothenic acid and cysteamine, are not merely metabolic intermediates but are crucial molecules with far-reaching physiological effects.[1]
Coenzyme A Homeostasis
The primary role of the pathway is to maintain cellular pools of CoA. By recycling pantothenic acid from degraded CoA, the pathway ensures a steady supply of this essential precursor, which is particularly critical in tissues with high metabolic activity.[2] In certain pathological conditions where the canonical pathway is impaired, such as Pantothenate Kinase-Associated Neurodegeneration (PKAN), this salvage pathway gains therapeutic importance.[5] Supplying pantethine can bypass the deficient PanK enzyme, as pantetheine can be phosphorylated to 4'-phosphopantetheine, a downstream intermediate in the CoA synthesis pathway.[5]
References
- 1. benchchem.com [benchchem.com]
- 2. books.rsc.org [books.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Pantothenate biosynthesis is critical for chronic infection by the neurotropic parasite Toxoplasma gondii - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Biosynthesis of Pantothenic Acid and Coenzyme A - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Pantetheine in Cellular Redox Homeostasis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cellular redox homeostasis, the intricate balance between oxidizing and reducing equivalents, is paramount for normal physiological function. Disruptions in this equilibrium, leading to a state of oxidative stress, are implicated in the pathophysiology of a wide array of diseases, including neurodegenerative disorders, cardiovascular disease, and cancer. Pantetheine, a dimeric form of pantetheine and a precursor to Coenzyme A (CoA), is emerging as a significant modulator of cellular redox balance. This technical guide provides an in-depth exploration of the multifaceted role of pantetheine in maintaining redox homeostasis, detailing its mechanisms of action, impact on antioxidant defense systems, and its interplay with key metabolic and signaling pathways.
This document summarizes key quantitative data, provides detailed experimental protocols for cited methodologies, and includes visualizations of relevant pathways to offer a comprehensive resource for the scientific and drug development communities.
Core Mechanisms of Pantetheine in Redox Homeostasis
Pantetheine's influence on cellular redox homeostasis is not attributed to a single mode of action but rather a combination of direct and indirect effects stemming from its unique metabolism. Ingested pantethine is readily converted to two molecules of pantetheine, which is then metabolized to cysteamine and pantothenic acid (Vitamin B5). Pantothenic acid enters the canonical pathway for Coenzyme A (CoA) synthesis. This metabolic cascade places pantetheine at the nexus of cellular energy metabolism and antioxidant defense.
The primary mechanisms by which pantetheine contributes to cellular redox homeostasis are:
-
Indirect support of glutathione (GSH) synthesis through Coenzyme A and ATP production: The synthesis of glutathione, the most abundant endogenous antioxidant, is an ATP-dependent process. Pantetheine, by serving as a precursor to CoA, plays a crucial role in cellular energy metabolism, particularly the tricarboxylic acid (TCA) cycle, which is a major source of ATP.[1][2] Increased availability of ATP, in turn, enhances the activity of γ-glutamylcysteine synthetase and glutathione synthetase, the enzymes responsible for GSH biosynthesis.[1][2]
-
Direct antioxidant activity and inhibition of lipid peroxidation: Pantetheine has been shown to directly inhibit the peroxidation of lipids.[3] This is particularly relevant in the context of low-density lipoprotein (LDL) oxidation, a key event in the pathogenesis of atherosclerosis. By preserving the integrity of apo B, the primary protein component of LDL, pantetheine helps to prevent the formation of atherogenic oxidized LDL particles.[3]
-
The antioxidant role of its metabolite, cysteamine: Cysteamine, a metabolite of pantetheine, is a potent antioxidant in its own right. It can directly scavenge reactive oxygen species (ROS) and has been shown to modulate the activity of antioxidant enzymes.[4]
-
Potential activation of the Nrf2 pathway: The transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is a master regulator of the antioxidant response. While direct evidence for pantetheine itself is still emerging, its metabolite cystamine has been implicated in the activation of the Nrf2 pathway, leading to the increased expression of a battery of antioxidant and cytoprotective genes.[5]
Data Presentation
The following tables summarize the quantitative data available on the effects of pantetheine and its metabolites on various parameters related to cellular redox homeostasis and metabolism.
Table 1: Effect of Pantethine on Plasma Lipid Profile (Human Clinical Trial)
| Parameter | Dosage | Duration | Change from Baseline | p-value | Reference |
| Total Cholesterol | 600-900 mg/day | 16 weeks | -3% | < 0.005 | [6] |
| LDL Cholesterol | 600-900 mg/day | 16 weeks | -4% | < 0.005 | [6] |
| Non-HDL Cholesterol | 600-900 mg/day | 16 weeks | Significant decrease | 0.042 | [7] |
| Triglycerides | 600 mg/day | 8 weeks | -16.5% | Significant |
Table 2: In Vitro Inhibition of LDL Peroxidation by Pantethine
| Compound | Concentration | Inhibition of MDA formation | Reference |
| Pantethine | 1 mM | Marked inhibition | [3] |
| Pantethine | 0.5 mM | Less effective inhibition | [3] |
| Pantethine | 2 mM | Less effective inhibition | [3] |
| Pantethine | 10 mM | No prevention | [3] |
| Glutathione (control) | 1 mM | Marked inhibition | [3] |
MDA: Malondialdehyde, a marker of lipid peroxidation.
Table 3: Effect of Cysteamine (Pantethine Metabolite) on Oxidative Stress Markers
| Parameter | Model System | Treatment | Effect | Reference |
| Total Thiol Content | Mouse Kidney (UUO model) | Cysteamine (600 mg/kg/day) | 53% increase | [4] |
| Reactive Oxygen Species (ROS) Generation | Cultured Macrophages | Cysteamine | 33% reduction | [4] |
| Intracellular Oxidant Species | Cultured Macrophages | Cysteamine | 43-52% reduction | [4] |
UUO: Unilateral Ureteral Obstruction.
Signaling and Metabolic Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate the key pathways involved in pantetheine's modulation of cellular redox homeostasis.
Caption: Metabolic conversion of pantethine to its bioactive components.
References
- 1. researchgate.net [researchgate.net]
- 2. Pantothenic acid and pantothenol increase biosynthesis of glutathione by boosting cell energetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pantesin® pantethine: Comprehensively aiding cardiovascular health for 40 years [nutraingredients.com]
- 4. Cysteamine Modulates Oxidative Stress and Blocks Myofibroblast Activity in CKD - PMC [pmc.ncbi.nlm.nih.gov]
- 5. alzdiscovery.org [alzdiscovery.org]
- 6. Pantethine, a derivative of vitamin B5, favorably alters total, LDL and non-HDL cholesterol in low to moderate cardiovascular risk subjects eligible for statin therapy: a triple-blinded placebo and diet-controlled investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Pantetheine as a Precursor to the Aminothiol Cysteamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pantetheine, an intermediate in the degradation of Coenzyme A (CoA), serves as a crucial precursor to the bioactive aminothiol cysteamine. This conversion is catalyzed by the enzyme pantetheinase, also known as vanin. The generation of cysteamine from pantetheine is of significant interest to the scientific and drug development communities due to its diverse physiological roles, including its antioxidant properties and its therapeutic applications in various diseases. This technical guide provides an in-depth overview of the biochemical conversion of pantetheine to cysteamine, detailed experimental protocols for its study, and quantitative data to support further research and development.
Biochemical Pathway: From Coenzyme A to Cysteamine
The production of cysteamine is intrinsically linked to the metabolism of Coenzyme A, an essential cofactor in numerous metabolic reactions. CoA is synthesized from pantothenic acid (Vitamin B5) and degraded through a reverse pathway.[1] In the final step of CoA degradation, 4'-phosphopantetheine is dephosphorylated to pantetheine.[2] Pantetheinase then hydrolyzes pantetheine into its two constituent molecules: pantothenic acid and cysteamine.[2][3] The released pantothenic acid can be recycled for the synthesis of new CoA, highlighting this as a "salvage pathway".[2]
Cysteamine itself is a highly reactive aminothiol that can be readily oxidized to its disulfide form, cystamine.[4] It is this metabolic pathway that positions pantetheine as a prodrug for delivering cysteamine to tissues.[5] The enzymatic activity of pantetheinase, particularly the vanin family of ectoenzymes, is the primary source of endogenous cysteamine in mammalian tissues.[4][6]
Caption: Metabolic pathway from Coenzyme A to Cysteamine.
Quantitative Data
The following tables summarize key quantitative data related to the enzymatic conversion of pantetheine and the pharmacokinetic properties of its derivatives.
Table 1: Kinetic Parameters of Pantetheinase
| Enzyme Source | Substrate | Km | Optimal pH | Reference(s) |
| Rat Intestinal Mucosa | Pantethine | 4.6 µM | 4.0 - 9.0 | [3][7] |
| Horse Kidney | Pantethine | ~5 mM | 4.0 - 5.5 | [8] |
Table 2: Pharmacokinetic Data of Orally Administered Pantethine in Humans
| Parameter | Value | Notes | Reference(s) |
| Pantethine Plasma Levels | Undetectable | Rapidly hydrolyzed in the small intestine and plasma. | [3][9] |
| Peak Plasma Pantothenate | 2.5 hours | Levels can reach over 250 µM, 300 times normal. | [3] |
| Pantothenate Elimination Half-life (t1/2) | 28 hours | Follows an open two-compartment model. | [3] |
| Plasma Cysteamine Concentrations | Similar to equivalent doses of cysteamine | Indicates effective conversion of pantethine to cysteamine. | [3] |
| White Blood Cell Cystine Depletion | Maximum of 80% | Compared to >90% with direct cysteamine administration. | [9] |
Table 3: In Vitro and In Vivo Effects of Pantethine and its Metabolites
| Experimental Model | Treatment | Effect | Reference(s) |
| Diabetic Male Rats | 0.1% Pantethine | Lowered plasma free fatty acids. | [10] |
| Diabetic Male Rats | Pantothenate | No effect on plasma free fatty acids. | [10] |
| Diabetic Male Rats | Cystamine | Largely duplicated the effect of pantethine. | [10] |
| Rat Liver Homogenates | Pantethine | Increased Coenzyme A levels by 45%. | [10] |
| Rat Liver Homogenates | Cystamine or Pantothenate | No increase in Coenzyme A levels. | [10] |
Experimental Protocols
Protocol 1: Spectrophotometric Assay of Pantetheinase Activity
This protocol is adapted from methods utilizing a chromogenic substrate to measure pantetheinase activity. The principle involves the enzymatic cleavage of a synthetic substrate, leading to the release of a chromophore that can be quantified spectrophotometrically.
Materials:
-
Purified pantetheinase or tissue/cell lysate containing the enzyme.
-
Pantothenate-p-nitroanilide (or other suitable chromogenic substrate).
-
Reaction Buffer (e.g., 100 mM potassium phosphate buffer, pH 7.0-8.0).
-
Spectrophotometer capable of reading at 405-410 nm.
-
Microplate reader (for high-throughput assays).
-
Incubator set to 37°C.
Procedure:
-
Substrate Preparation: Prepare a stock solution of the chromogenic substrate (e.g., 10 mM in a suitable solvent like DMSO). Further dilute in the reaction buffer to the desired working concentration.
-
Reaction Setup: In a microplate well or a cuvette, add the reaction buffer and the substrate solution.
-
Enzyme Addition: Pre-incubate the reaction mixture at 37°C for 5 minutes. Initiate the reaction by adding the enzyme sample (purified enzyme or lysate).
-
Measurement: Immediately place the sample in the spectrophotometer and measure the increase in absorbance at the appropriate wavelength (e.g., 405 nm for p-nitroaniline) over time. Record readings at regular intervals (e.g., every minute for 15-30 minutes).
-
Data Analysis: Calculate the rate of the reaction from the linear portion of the absorbance vs. time curve. The enzyme activity can be calculated using the molar extinction coefficient of the released chromophore.
Caption: Workflow for a spectrophotometric pantetheinase assay.
Protocol 2: Quantification of Cysteamine in Biological Samples by HPLC
This protocol provides a general framework for the determination of cysteamine in biological fluids like plasma, often requiring derivatization due to the lack of a strong chromophore in the cysteamine molecule.
Materials:
-
Biological sample (e.g., plasma, tissue homogenate).
-
Internal standard (e.g., cysteamine-d4).
-
Reducing agent (e.g., sodium borohydride or TCEP) to convert cystamine to cysteamine.
-
Protein precipitation solvent (e.g., ice-cold acetonitrile or perchloric acid).
-
Derivatization agent (e.g., monobromobimane, OPA).
-
HPLC system with a suitable detector (e.g., fluorescence or UV).
-
Reversed-phase C18 column.
Procedure:
-
Sample Preparation:
-
Thaw the biological sample on ice.
-
Add the internal standard.
-
To measure total cysteamine (cysteamine + cystamine), add a reducing agent and incubate to convert all cystamine to cysteamine.
-
Precipitate proteins by adding a cold protein precipitation solvent. Vortex and centrifuge at high speed (e.g., 14,000 x g) at 4°C.
-
Transfer the supernatant to a new tube.
-
-
Derivatization:
-
Add the derivatization agent to the supernatant and incubate under the conditions specified for the chosen reagent (e.g., in the dark at room temperature).
-
-
HPLC Analysis:
-
Inject the derivatized sample into the HPLC system.
-
Perform chromatographic separation using a suitable mobile phase gradient on a C18 column.
-
Detect the derivatized cysteamine and internal standard using the appropriate detector (e.g., fluorescence detector with excitation and emission wavelengths specific to the derivatizing agent).
-
-
Quantification:
-
Construct a calibration curve using known concentrations of cysteamine standards.
-
Determine the concentration of cysteamine in the sample by comparing its peak area (normalized to the internal standard) to the calibration curve.
-
Protocol 3: In Vitro Studies of Pantetheine in Cell Culture
This protocol outlines a general procedure for treating cultured cells with pantetheine to study its effects on cellular processes.
Materials:
-
Cultured cells of interest.
-
Complete cell culture medium.
-
Pantetheine stock solution (prepared in a sterile solvent like water or DMSO and filter-sterilized).
-
Phosphate-buffered saline (PBS), sterile.
-
Incubator (37°C, 5% CO₂).
Procedure:
-
Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates) at a density that ensures they are in the exponential growth phase during treatment. Allow cells to adhere and grow overnight.
-
Preparation of Treatment Media: On the day of the experiment, prepare fresh treatment media by diluting the pantetheine stock solution into the cell culture medium to achieve the desired final concentrations. Include a vehicle control (medium with the same concentration of the solvent used for the stock solution).
-
Cell Treatment:
-
Aspirate the old medium from the cells and wash once with sterile PBS.
-
Add the prepared treatment media (including controls) to the cells.
-
Return the plates to the incubator for the desired duration (e.g., 24, 48, or 72 hours).
-
-
Downstream Analysis: Following incubation, harvest the cells and/or culture supernatant for downstream assays, such as cell viability assays (e.g., MTT), lipid extraction, protein analysis, or metabolite analysis.
References
- 1. Determination of cysteamine and cystamine by gas chromatography with flame photometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 3. Metabolism of pantethine in cystinosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Coenzyme A fueling with pantethine limits autoreactive T cell pathogenicity in experimental neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metabolism of pantethine in cystinosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 10. Pantethine lipomodulation: evidence for cysteamine mediation in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantification of Pantetheine in Human Plasma by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Pantetheine is the immediate metabolic precursor to pantothenic acid (Vitamin B5) and a key intermediate in the biosynthesis of Coenzyme A (CoA), a vital molecule in numerous metabolic pathways, including the synthesis and oxidation of fatty acids and the oxidation of pyruvate in the citric acid cycle. The quantification of pantetheine in plasma is crucial for researchers, scientists, and drug development professionals studying metabolic disorders, nutritional status, and the pharmacokinetics of pantetheine-related compounds.
This application note provides a detailed protocol for the sensitive and selective quantification of pantetheine in human plasma using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The protocol employs a straightforward protein precipitation for sample preparation and utilizes a stable isotope-labeled internal standard for accurate and precise quantification.
Signaling Pathway Context
Pantetheine plays a central role in the conversion of pantothenic acid to Coenzyme A. The metabolic pathway highlights the importance of accurately measuring pantetheine levels to understand the dynamics of CoA biosynthesis.
Caption: Coenzyme A biosynthesis pathway.
Experimental Protocols
Materials and Reagents
-
Pantetheine analytical standard
-
Pantetheine-d4 (or other suitable stable isotope-labeled internal standard)
-
LC-MS grade acetonitrile, methanol, and water
-
Formic acid (LC-MS grade)
-
Human plasma (K2EDTA)
-
Microcentrifuge tubes, LC vials, and other standard laboratory consumables
Sample Preparation: Protein Precipitation
-
Thaw frozen human plasma samples on ice.
-
Vortex samples to ensure homogeneity.
-
Pipette 100 µL of plasma into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the internal standard working solution (e.g., Pantetheine-d4 at 100 ng/mL in 50% methanol).
-
Add 400 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate plasma proteins.[1]
-
Vortex the mixture vigorously for 1 minute.
-
Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.[1]
-
Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.[1]
-
Carefully transfer the supernatant to a new microcentrifuge tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.[1]
-
Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).[1]
-
Vortex for 30 seconds and centrifuge at 14,000 x g for 5 minutes at 4°C to pellet any remaining particulates.[1]
-
Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.[1]
Experimental Workflow Diagram
Caption: Sample preparation workflow.
LC-MS/MS Analysis
The following are suggested starting conditions and may require optimization for your specific instrumentation and application.
Liquid Chromatography
| Parameter | Suggested Condition |
| Column | C18 Reversed-Phase Column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temp. | 40°C |
| Gradient | See Table 1 |
Table 1: Suggested Gradient Elution Program
| Time (min) | % Mobile Phase B |
| 0.00 | 5.0 |
| 0.50 | 5.0 |
| 2.50 | 95.0 |
| 3.50 | 95.0 |
| 3.51 | 5.0 |
| 5.00 | 5.0 |
Mass Spectrometry
| Parameter | Suggested Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temp. | 150°C |
| Desolvation Temp. | 500°C |
| MRM Transitions | See Table 2 |
Table 2: Illustrative MRM Transitions
Note: These transitions are illustrative and require experimental optimization.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| Pantetheine | 279.1 | 132.1 | 100 | 15 |
| Pantetheine-d4 | 283.1 | 136.1 | 100 | 15 |
Data Analysis and Quantitative Results
Data acquisition and processing should be performed using appropriate software. Quantification is based on the peak area ratio of the analyte to the internal standard. A calibration curve is constructed by plotting the peak area ratios against the concentration of the calibration standards.
Method Validation Summary
The following tables summarize the expected performance characteristics of a validated method.
Table 3: Calibration Curve and Linearity
| Analyte | Calibration Range (ng/mL) | R² |
| Pantetheine | 1 - 1000 | ≥ 0.995 |
Table 4: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |
| LLOQ | 1 | < 20% | < 20% | 80-120% |
| Low | 3 | < 15% | < 15% | 85-115% |
| Mid | 100 | < 15% | < 15% | 85-115% |
| High | 800 | < 15% | < 15% | 85-115% |
Table 5: Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Recovery (%) | Matrix Effect (%) |
| Low | 3 | 85-115% | 85-115% |
| High | 800 | 85-115% | 85-115% |
Conclusion
This application note provides a comprehensive and detailed protocol for the quantification of pantetheine in human plasma by LC-MS/MS. The method is designed to be sensitive, specific, and reliable, making it a valuable tool for researchers in the fields of metabolic research and drug development. The use of a stable isotope-labeled internal standard ensures high accuracy and precision. The provided experimental parameters serve as a robust starting point for method implementation and validation.
References
Application Notes and Protocols: Pantetheine as a Substrate for Pantetheinase Activity Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pantetheinase, also known as vanin-1, is a key enzyme in the coenzyme A (CoA) salvage pathway.[1][2] It catalyzes the hydrolysis of pantetheine into pantothenic acid (vitamin B5) and cysteamine.[3] This enzymatic activity is crucial for recycling pantothenic acid for CoA biosynthesis and for producing cysteamine, a potent antioxidant with roles in modulating inflammation and oxidative stress.[4] Given its involvement in various physiological and pathological processes, the measurement of pantetheinase activity is of significant interest in biomedical research and drug development.[5][6]
These application notes provide detailed protocols for assaying pantetheinase activity using its natural substrate, pantetheine. The methodologies described are suitable for characterizing enzyme kinetics, screening for inhibitors, and quantifying enzyme activity in various biological samples.
Biochemical Pathway
Pantetheinase is a hydrolase that acts on the amide bond of pantetheine.[2][3] The enzyme requires a reduced thiol group for its activity.[3]
Caption: Enzymatic hydrolysis of pantetheine by pantetheinase.
Quantitative Data Summary
The following table summarizes key quantitative parameters for pantetheinase activity assays.
| Parameter | Value | Source Organism/Conditions | Reference |
| Apparent Km for Pantetheine | 20 µM | Not specified | [7] |
| pH Optimum | ~9.0 | Not specified | [7] |
| pH Optimum (leukocytes) | 6.5 - 7.5 | Leukocytes | [3] |
| IC50 (RR6 inhibitor) | 540 nM | Recombinant vanin-1 | [5] |
| IC50 (RR6 inhibitor) | 40 nM | Human serum pantetheinase | [5] |
| IC50 (RR6 inhibitor) | 41 nM | Bovine serum pantetheinase | [5] |
| IC50 (RR6 inhibitor) | 87 nM | Rat serum pantetheinase | [5] |
| IC50 (PFI-653 inhibitor) | 6.85 nM | Human recombinant plasma vanin-1 | [5] |
| IC50 (PFI-653 inhibitor) | 9.0 nM | Human plasma vanin-1 | [5] |
| IC50 (PFI-653 inhibitor) | 24.5 nM | Mouse recombinant vanin-1 | [5] |
| IC50 (PFI-653 inhibitor) | 53.4 nM | Mouse plasma vanin-1 | [5] |
Experimental Protocols
Two common spectrophotometric methods for determining pantetheinase activity are detailed below.
Protocol 1: DTNB-Based Assay for Cysteamine Detection
This assay quantifies the production of cysteamine, which reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent) to produce a yellow-colored product, 2-nitro-5-thiobenzoate (TNB), which absorbs light at 412 nm.[8]
Materials:
-
Spectrophotometer or microplate reader capable of measuring absorbance at 412 nm.
-
Pantetheine solution (10 mM in water).
-
DTNB solution (10 mM in 100 mM potassium phosphate buffer, pH 7.0).
-
Reaction Buffer: 100 mM potassium phosphate buffer, pH 8.0.
-
Purified pantetheinase or biological sample (e.g., cell lysate, tissue homogenate).
-
Microcentrifuge tubes or 96-well microplate.
-
Incubator or water bath at 37°C.
Procedure:
-
Prepare Reaction Mixture: In a microcentrifuge tube or a well of a microplate, prepare the reaction mixture as follows:
-
150 µL Reaction Buffer
-
20 µL Pantetheine solution
-
10 µL DTNB solution
-
-
Pre-incubation: Pre-incubate the reaction mixture at 37°C for 5 minutes to bring it to the reaction temperature.
-
Initiate Reaction: Start the reaction by adding 20 µL of the enzyme solution (purified pantetheinase or biological sample).
-
Incubation: Incubate the reaction at 37°C for a defined period (e.g., 15-30 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.
-
Measure Absorbance: Measure the absorbance of the solution at 412 nm.
-
Calculation: Calculate the concentration of cysteamine produced using the molar extinction coefficient of TNB at 412 nm (14,150 M⁻¹cm⁻¹).
Caption: Workflow for the DTNB-based pantetheinase activity assay.
Protocol 2: Continuous Spectrophotometric Assay at 240 nm
This method continuously monitors the increase in absorbance at 240 nm, which is proportional to the hydrolysis of pantetheine.[7] This is due to the difference in the pKa of the sulfhydryl group between pantetheine (9.9) and its product cysteamine (8.1) at 37°C.[7]
Materials:
-
UV-Vis spectrophotometer capable of measuring absorbance at 240 nm with temperature control.
-
Pantetheine solution (concentration to be optimized around the Km value).
-
Reaction Buffer (e.g., 0.1 M HEPES, pH 7.0).[7]
-
Purified pantetheinase or biological sample.
-
Quartz cuvettes.
Procedure:
-
Prepare Reaction Mixture: In a quartz cuvette, prepare the reaction mixture containing the reaction buffer and pantetheine solution.
-
Equilibrate Temperature: Place the cuvette in the spectrophotometer and allow the temperature to equilibrate to 37°C.
-
Establish Baseline: Record the baseline absorbance at 240 nm.
-
Initiate Reaction: Start the reaction by adding a small volume of the enzyme solution to the cuvette and mix quickly.
-
Monitor Absorbance: Immediately begin monitoring the increase in absorbance at 240 nm over time (e.g., for 5-10 minutes).
-
Calculate Activity: Determine the initial rate of the reaction from the linear portion of the absorbance versus time plot. The pantetheinase activity is proportional to the rate of change in absorbance.
Caption: Workflow for the continuous spectrophotometric pantetheinase assay.
Alternative and Advanced Methods
While spectrophotometric assays are widely used, other methods offer enhanced sensitivity and specificity.
-
Electrochemical Probes: Novel activity-based electrochemical probes have been developed for the direct and real-time sensing of pantetheinase activity in complex biological samples like live cells, blood, and urine, without extensive sample pretreatment.[7][9][10] These probes offer a wide linear concentration range (e.g., 8–300 ng/mL) and a low limit of detection (e.g., 2.47 ng/mL).[9][10]
-
Fluorescence-Based Probes: Fluorescent probes have been designed for the imaging and assay of pantetheinase activity.[7] These probes can offer ratiometric measurements, providing more accurate quantification.
-
Chromogenic Substrates: Synthetic chromogenic substrates, such as pantothenate-p-nitroanilide, allow for the continuous spectrophotometric monitoring of pantetheinase activity by measuring the release of p-nitroaniline at 405 nm.[11][12][13]
Conclusion
The selection of an appropriate assay for pantetheinase activity depends on the specific research question, the nature of the sample, and the available instrumentation. The protocols provided herein offer robust and reliable methods for quantifying pantetheinase activity using its natural substrate, pantetheine. For high-throughput screening or analysis of complex biological matrices, the use of advanced electrochemical or fluorescence-based methods should be considered. Careful optimization of assay conditions is recommended for achieving accurate and reproducible results.
References
- 1. books.rsc.org [books.rsc.org]
- 2. Pantetheine hydrolase - Wikipedia [en.wikipedia.org]
- 3. Diverse Biological Activities of the Vascular Non-Inflammatory Molecules - The Vanin Pantetheinases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are pantetheinase inhibitors and how do they work? [synapse.patsnap.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Development of an Activity-Based Ratiometric Electrochemical Switch for Direct, Real-Time Sensing of Pantetheinase in Live Cells, Blood, and Urine Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Bibliographies: 'Pantetheinase Assay' – Grafiati [grafiati.com]
Application Notes and Protocols for In Vitro Pantetheine Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pantetheine, and its more stable dimeric form, pantethine, is a derivative of vitamin B5 (pantothenic acid) and a key precursor to Coenzyme A (CoA). CoA is an essential cofactor in numerous metabolic pathways, including the synthesis and oxidation of fatty acids, the Krebs cycle, and the synthesis of cholesterol.[1][2] In vitro, pantetheine treatment is utilized to investigate its effects on cellular metabolism, immune responses, and its potential as a therapeutic agent. These application notes provide a comprehensive protocol for the in vitro use of pantetheine, a summary of its observed effects, and a detailed look at the signaling pathways it modulates.
Data Presentation
The following table summarizes the quantitative effects of pantetheine treatment observed in various in vitro and in vivo studies. Direct IC50 values for pantethine are not widely reported in the literature, as its cytotoxic effects at high concentrations are often attributed to its metabolite, cysteamine.[1]
| Cell Line/Model System | Pantetheine/Pantethine Concentration | Treatment Duration | Observed Effects | Reference |
| Human Skin Fibroblasts | 100-200 µM | Not Specified | 80% inhibition of cholesterol synthesis. | [1] |
| Isolated Rat Hepatocytes | Concentration-dependent | 60 minutes | 77% reduction in lipid radioactivity from [2-14C]acetate; stimulation of CO2 formation. | [3] |
| 5XFAD Mouse Model of Alzheimer's | 15 mg, i.p., 3 times per week | 5.5 months | 85% reduction in Aβ deposition; 80% and 40% reduction in GFAP and IBA1 reactivity, respectively; prevention of behavioral impairment. | [4][5] |
| Human Jurkat T cells | Not Specified | Not Specified | Altered lipid raft composition, reduced cholesterol content, and downregulation of CXCL12-induced migration. | [6] |
| Primary Astrocyte Cultures (5XFAD mice) | Not Specified | Not Specified | Reduced Aβ-induced IL-1β release and alleviation of pathological metabolic changes. | [6] |
| Sarcoma Cell Line (in vivo) | Not Specified | Not Specified | Attenuated tumor growth in immunocompetent mice. | [6][7] |
| Myelin-specific T cells | Not Specified | Not Specified | Affected cell proliferation, cytokine production, and cell adhesion. | [6] |
Experimental Protocols
Protocol 1: Preparation of Pantethine Stock Solution
Pantethine is used for in vitro studies due to its higher stability compared to pantetheine.
Materials:
-
Pantethine powder
-
Sterile, nuclease-free water or Dimethyl Sulfoxide (DMSO)
-
Sterile 15 mL conical tube
-
0.22 µm sterile syringe filter
-
Sterile syringe
-
Sterile microcentrifuge tubes for aliquots
Procedure:
-
Under sterile conditions, such as in a laminar flow hood, weigh the desired amount of pantethine powder.
-
Dissolve the powder in the appropriate volume of sterile water or DMSO to create a stock solution (e.g., 100 mM).[1]
-
Gently vortex the solution until the pantethine is completely dissolved.[1]
-
Sterilize the stock solution by passing it through a 0.22 µm sterile filter into a new sterile tube.[1]
-
Aliquot the sterile stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.[1]
-
Store the aliquots at -20°C.[1]
Protocol 2: Treatment of Adherent Cells with Pantethine
Materials:
-
Adherent cells of interest
-
Complete cell culture medium
-
Pantethine stock solution (from Protocol 1)
-
Sterile Phosphate-Buffered Saline (PBS)
-
Culture plates or flasks
-
Humidified incubator (37°C, 5% CO₂)
Procedure:
-
Seed the cells in the appropriate culture vessel at a density that will ensure they are in the exponential growth phase at the time of treatment.
-
Allow the cells to adhere and grow overnight in a humidified incubator.[1]
-
The following day, remove the culture medium.
-
Wash the cells once with sterile PBS.[1]
-
Prepare the treatment medium by diluting the pantethine stock solution to the desired final concentration in fresh, pre-warmed complete culture medium. For example, to achieve a 100 µM final concentration from a 100 mM stock, dilute the stock 1:1000 in the medium.[1][2]
-
Prepare a vehicle control medium containing the same concentration of the solvent (water or DMSO) used for the stock solution.[1]
-
Add the treatment and vehicle control media to the respective wells or flasks.
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).[1]
-
Following incubation, proceed with downstream assays.
Protocol 3: Assessment of Cell Viability using MTT Assay
Materials:
-
Cells treated with pantethine (from Protocol 2)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
96-well plate
-
Microplate reader
Procedure:
-
After the desired pantethine treatment period, add 10 µL of MTT solution to each well of the 96-well plate.[7]
-
Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.[7]
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[7]
-
Incubate the plate for an additional 2-4 hours, or until the formazan crystals are fully dissolved, protecting it from light.[1]
-
Measure the absorbance at 570 nm using a microplate reader.[1][7]
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.[1]
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. benchchem.com [benchchem.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. rsc.org [rsc.org]
- 4. [Effect of pantethine, vitamin B12 and ATP as growth factors on heart fibroblasts of chick embryo] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. News - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 6. benchchem.com [benchchem.com]
- 7. The coenzyme A precursor pantethine enhances antitumor immunity in sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Proteomic Detection of 4'-Phosphopantetheine Post-Translational Modifications
For Researchers, Scientists, and Drug Development Professionals
The detection and characterization of 4'-phosphopantetheine (PPT) post-translational modifications (PTMs) are crucial for understanding the biosynthesis of many natural products and the function of key metabolic enzymes. This document provides detailed application notes and experimental protocols for the proteomic analysis of this essential PTM.
The 4'-phosphopantetheinyl moiety, derived from coenzyme A, is a critical component of acyl carrier proteins (ACPs) and peptidyl carrier proteins (PCPs) within fatty acid synthases (FAS), polyketide synthases (PKSs), and non-ribosomal peptide synthetases (NRPSs)[1][2][3]. The low abundance and labile nature of PPT-modified proteins present significant challenges for their detection and analysis[2][4]. The methods outlined below describe a robust chemical proteomics approach for the enrichment and identification of PPT-modified proteins from complex biological samples.
I. Quantitative Data Summary
The following tables summarize quantitative data from representative studies on the proteomic analysis of 4'-phosphopantetheinylation.
Table 1: Enrichment and Competition Ratios of Known 4'-Phosphopantetheinylated Proteins in HepG2 Cells
| Protein | UniProt ID | Enrichment Ratio (Probe vs. Control) | Competition Ratio (Probe vs. Probe + Vitamin B5) |
| Fatty Acid Synthase (FASN) | P49327 | > 2.0 | > 2.0 |
| Acyl Carrier Protein, Mitochondrial (ACPM) | Q13085 | > 2.0 | > 2.0 |
| 10-formyltetrahydrofolate dehydrogenase, cytosolic (ALDH1L1) | O75891 | > 2.0 | > 2.0 |
| 10-formyltetrahydrofolate dehydrogenase, mitochondrial (ALDH1L2) | Q86UW0 | > 2.0 | > 2.0 |
| Acyl-CoA Synthetase Family Member 4 (ACSF4) | Q6P461 | > 2.0 | > 2.0 |
| Dehydrogenase/reductase SDR family member 2 (DHRS2) | Q13268 | > 2.0 | > 2.0 |
| Data derived from studies utilizing pantetheine analogue probes for metabolic labeling and quantitative mass spectrometry[5]. |
Table 2: Typical Mass Spectrometry Parameters for the Analysis of 4'-Phosphopantetheinylated Peptides
| Parameter | Setting |
| Mass Spectrometer | LTQ Orbitrap Fusion Lumos or similar |
| Ionization Mode | Positive |
| MS1 Resolution | 120,000 |
| MS1 AGC Target | 4e5 |
| MS1 Maximum IT | 50 ms |
| MS2 Isolation Window | 1.6 m/z |
| MS2 Activation Type | HCD |
| MS2 Collision Energy | 28% |
| MS2 Resolution | 30,000 |
| MS2 AGC Target | 5e4 |
| MS2 Maximum IT | 54 ms |
| Dynamic Exclusion | 60 s |
| These are representative parameters and may require optimization based on the specific instrument and sample complexity[6][7]. |
II. Signaling and Biosynthetic Pathways
The 4'-phosphopantetheine modification is central to the function of large modular enzymes like PKSs and NRPSs, which are responsible for the biosynthesis of a wide array of bioactive natural products. The modification is installed by phosphopantetheinyl transferases (PPTases)[8].
III. Experimental Protocols and Workflows
The following protocols detail a chemical proteomics workflow for the identification of 4'-phosphopantetheinylated proteins using metabolic labeling with a pantetheine analogue probe, followed by click chemistry, enrichment, and mass spectrometry.
Experimental Workflow Overview
References
- 1. Chemical Labeling of Protein 4'-Phosphopantetheinylation in Surfactin-Producing Nonribosomal Peptide Synthetases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Practical 4'-phosphopantetheine active site discovery from proteomic samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Item - Practical 4â²-Phosphopantetheine Active Site Discovery from Proteomic Samples - American Chemical Society - Figshare [acs.figshare.com]
- 4. uib.no [uib.no]
- 5. researchgate.net [researchgate.net]
- 6. BAF_Protocol_002 On-Bead Digestion (Magnetic Beads) of Proteins in Solution or Provided Already on Beads [protocols.io]
- 7. ProteomeTools: Systematic Characterization of 21 Post-translational Protein Modifications by Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS) Using Synthetic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Phosphopantetheinyl Transferases: Catalysis of a Posttranslational Modification Crucial for Life - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Stability-Indicating HPLC-UV Method for the Determination of Pantethine Purity and Degradation Products
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a comprehensive protocol for a stability-indicating High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the assessment of pantethine purity and its degradation products. Pantethine, the disulfide form of pantetheine, is susceptible to degradation under various stress conditions, making a reliable analytical method crucial for quality control and formulation development.[1][2] This document outlines the procedures for forced degradation studies, sample preparation, and HPLC-UV analysis, along with method validation parameters. The provided method is designed to effectively separate pantethine from its degradation products, ensuring accurate quantification and stability assessment.
Introduction
Pantethine plays a vital role in lipid metabolism as a precursor to Coenzyme A.[1] However, its stability can be compromised by factors such as pH, temperature, and oxidative stress.[1][3] The primary degradation pathways for pantethine involve the cleavage of the disulfide bond and the hydrolysis of its amide linkages.[1] Therefore, a stability-indicating analytical method is essential to monitor the purity of pantethine and to identify and quantify any degradation products that may form during manufacturing, storage, or in experimental solutions.[1] This HPLC-UV method provides a robust approach for the simultaneous determination of pantethine and its degradation products, supporting drug development and research applications.[2]
Experimental Protocols
Forced Degradation (Stress) Studies
Forced degradation studies are performed to intentionally degrade the pantethine sample to generate its potential degradation products.[1] The goal is to achieve a degradation of 5-20% of the active pharmaceutical ingredient.[1][4]
1.1. Preparation of Stock Solution: Prepare a stock solution of pantethine at a concentration of 1 mg/mL in a suitable solvent such as water or a relevant buffer.[1][3]
1.2. Stress Conditions:
-
Acidic Hydrolysis: Mix an aliquot of the pantethine stock solution with an equal volume of 0.1 M hydrochloric acid (HCl). Incubate the mixture at 60-70°C for up to 24 hours.[1][3] At specified time points, withdraw a sample, neutralize it with 0.1 M sodium hydroxide (NaOH), and dilute with the mobile phase to a suitable concentration for HPLC analysis.[1]
-
Basic Hydrolysis: Mix an aliquot of the pantethine stock solution with an equal volume of 0.1 M sodium hydroxide (NaOH).[1] Incubate the mixture at room temperature for up to 4 hours.[1] At specified time points, withdraw a sample, neutralize it with 0.1 M HCl, and dilute with the mobile phase.[1]
-
Oxidative Degradation: Mix an aliquot of the pantethine stock solution with an equal volume of 3-6% hydrogen peroxide (H₂O₂).[1][3] Keep the solution at room temperature or 70°C for up to 24 hours, protected from light.[1][3] At specified time points, withdraw a sample and dilute with the mobile phase.[1]
-
Thermal Degradation: Place a vial containing the pantethine stock solution in a temperature-controlled oven at 70°C for up to 7 days.[1][3]
-
Control Sample: A sample of the pantethine stock solution should be kept under normal storage conditions (e.g., refrigerated at 2-8°C and protected from light) to serve as a control.[1]
HPLC-UV Method for Analysis
A validated stability-indicating HPLC-UV method is used to separate and quantify pantethine and its degradation products.[1][3]
2.1. Chromatographic Conditions:
| Parameter | Condition |
| HPLC System | HPLC with UV detector |
| Column | C8 or C18 reverse-phase (e.g., 4.6 mm x 250 mm, 5 µm particle size)[3] |
| Mobile Phase A | Methanol[3] |
| Mobile Phase B | 0.02 M Monopotassium phosphate and 0.025 M Sodium hydroxide in water[3] |
| Gradient Elution | A gradient program should be optimized to separate pantethine and its degradation products. A suggested starting point is a linear gradient from 80% B to 60% B over 15-20 minutes.[1][3] |
| Flow Rate | 1.0 mL/min[3] |
| Column Temperature | 25°C[3] |
| Detection Wavelength | 237 nm[3] |
| Injection Volume | 20 µL[3] |
2.2. Standard and Sample Preparation:
-
Standard Stock Solution: Prepare a stock solution of pantethine in the mobile phase at a concentration of 1 mg/mL.[3]
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 0.4 to 1.2 mg/mL.[2][3]
-
Sample Preparation: Dilute the samples from the forced degradation studies with the mobile phase to a concentration that falls within the calibration range.[3]
2.3. Data Analysis: Generate a calibration curve by plotting the peak area of the pantethine standard against its concentration. Determine the concentration of pantethine in the experimental samples by interpolating their peak areas from the calibration curve.[3] The degradation products can be identified by their retention times relative to the pantethine peak.[3]
Data Presentation
The quantitative data from the method validation and degradation studies should be summarized in clear and concise tables.
Table 1: Summary of Forced Degradation Conditions
| Stress Condition | Reagent/Condition | Temperature | Duration |
| Acid Hydrolysis | 0.1 M HCl | 60-70°C | Up to 24 hours |
| Base Hydrolysis | 0.1 M NaOH | Room Temperature | Up to 4 hours |
| Oxidation | 3-6% H₂O₂ | Room Temperature or 70°C | Up to 24 hours |
| Thermal Degradation | Dry Heat | 70°C | Up to 7 days |
Table 2: Method Validation Data Summary
| Parameter | Pantethine | Degradation Product (PD1) |
| Linearity Range | 0.4 - 1.2 mg/mL[2] | 2.5 - 100 µg/mL[2] |
| Precision (RSD%) | 0.4 - 1.2%[2] | Not Specified |
| Accuracy (Recovery %) | 100.2%[2] | 99.9%[2] |
Visualizations
The following diagrams illustrate the experimental workflow and the logical relationship of the stability-indicating method development.
References
- 1. benchchem.com [benchchem.com]
- 2. Development and validation of a stability-indicating LC-UV method for the determination of pantethine and its degradation product based on a forced degradation study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. resolvemass.ca [resolvemass.ca]
Application Notes and Protocols for the Quantification of Pantetheine and its Metabolites in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pantetheine is a pivotal intermediate in the biosynthesis of Coenzyme A (CoA), a fundamental molecule in numerous metabolic pathways, including the synthesis and oxidation of fatty acids and energy metabolism.[1][2] The quantification of pantetheine and its related metabolites, such as pantothenic acid (Vitamin B5), cysteamine, and 4'-phosphopantetheine, in biological samples is crucial for understanding cellular metabolism, studying various disease states, and for the development of therapeutic agents.[1][3] This document provides detailed application notes and protocols for the robust and accurate quantification of these analytes in biological matrices.
Pantethine, the disulfide dimer of pantetheine, is often used in supplementation and is readily converted to pantetheine in the body.[1][3] The metabolic breakdown of pantetheine is catalyzed by the enzyme pantetheinase (also known as vanin-1), yielding pantothenic acid and cysteamine.[3][4] Pantothenic acid is then reutilized in the CoA synthesis pathway.[4] Understanding this pathway is essential for interpreting the quantitative data obtained from biological samples.
Metabolic Pathway of Pantetheine
The metabolic journey of pantetheine is central to cellular energy and biosynthetic processes. The following diagram illustrates the key steps in the metabolism of pantethine to its bioactive derivatives.
Quantitative Analysis of Pantetheine and its Metabolites
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for the simultaneous quantification of pantetheine and its metabolites due to its high sensitivity and selectivity.[5][6] The following table summarizes the key parameters for the analysis of these compounds in human plasma.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Retention Time (min) | LLOQ (ng/mL) | ULOQ (ng/mL) |
| Pantetheine | [To be determined empirically] | [To be determined empirically] | [To be determined empirically] | [To be determined empirically] | [To be determined empirically] |
| Pantothenic Acid | [To be determined empirically] | [To be determined empirically] | [To be determined empirically] | [To be determined empirically] | [To be determined empirically] |
| Cysteamine | [To be determined empirically] | [To be determined empirically] | [To be determined empirically] | [To be determined empirically] | [To be determined empirically] |
| 4'-Phosphopantetheine | [To be determined empirically] | [To be determined empirically] | [To be determined empirically] | [To be determined empirically] | [To be determined empirically] |
| Pantethine | [To be determined empirically] | [To be a determined empirically] | [To be determined empirically] | [To be determined empirically] | [To be determined empirically] |
Note: The specific MRM transitions and chromatographic conditions need to be optimized for the specific LC-MS/MS instrument used. The values in the table are placeholders and should be determined during method development and validation.
Experimental Protocols
Protocol 1: Sample Preparation from Human Plasma
This protocol describes a general procedure for the extraction of pantetheine and its metabolites from human plasma for LC-MS/MS analysis.[7]
Materials:
-
Human plasma collected in K2EDTA tubes
-
Internal Standards: Stable isotope-labeled pantetheine, pantothenic acid, and cysteamine
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Microcentrifuge tubes
-
Centrifuge capable of 4°C
-
Vortex mixer
-
Nitrogen evaporator
Procedure:
-
Sample Thawing: Thaw plasma samples on ice.
-
Internal Standard Spiking: To 100 µL of plasma in a microcentrifuge tube, add the internal standard mix.[7]
-
Protein Precipitation: Add 400 µL of ice-cold acetonitrile containing 0.1% formic acid.[7]
-
Vortexing: Vortex the mixture vigorously for 1 minute.[7]
-
Incubation: Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.[7]
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.[7]
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube.[7]
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.[7]
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).[7]
-
Vortex and Centrifuge: Vortex for 30 seconds and centrifuge at 14,000 x g for 5 minutes at 4°C.[7]
-
Transfer to Vial: Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.[7]
Protocol 2: LC-MS/MS Analysis
Instrumentation:
-
A high-performance liquid chromatography (HPLC) system
-
A tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source
Chromatographic Conditions (Example):
-
Column: A suitable reversed-phase column (e.g., C18, 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A suitable gradient to separate the analytes of interest.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Mass Spectrometry Conditions (Example):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Source Parameters: Optimize source temperature, gas flows, and voltages for the specific instrument.
-
MRM Transitions: As determined during method development (refer to the table above).
Experimental Workflow
The following diagram outlines the general workflow for the quantification of pantetheine and its metabolites in biological samples.
Troubleshooting and Considerations
-
Analyte Stability: Pantetheine and cysteamine are susceptible to oxidation.[7] It is crucial to handle samples quickly, keep them on ice, and store them at -80°C to minimize degradation.[7] The use of antioxidants during sample preparation may be considered.
-
Cysteamine Derivatization: Cysteamine lacks a strong chromophore, making its detection by UV or fluorescence challenging.[8] While direct LC-MS/MS is feasible, derivatization of the thiol group can enhance sensitivity and chromatographic retention if needed.[7][8]
-
Matrix Effects: Biological matrices can cause ion suppression or enhancement, affecting the accuracy of quantification.[7] The use of stable isotope-labeled internal standards for each analyte is highly recommended to compensate for these effects.[7] Additionally, optimizing sample preparation to remove interfering substances, for instance, by employing solid-phase extraction (SPE), can mitigate matrix effects.[7]
-
Method Validation: A full method validation according to regulatory guidelines should be performed to ensure the reliability of the results. This includes assessing linearity, accuracy, precision, selectivity, recovery, and stability.
By following these detailed protocols and considering the potential challenges, researchers can achieve accurate and reproducible quantification of pantetheine and its metabolites, providing valuable insights into their roles in health and disease.
References
- 1. What is the mechanism of Pantethine? [synapse.patsnap.com]
- 2. Pantothenate and CoA Biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. books.rsc.org [books.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. Simultaneous LC-MS/MS analysis of the plasma concentrations of a cocktail of 5 cytochrome P450 substrate drugs and their metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Challenges for cysteamine stabilization, quantification, and biological effects improvement - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
pantetheine stability issues in aqueous solutions and buffers
Technical Support Center: Pantetheine Stability
Welcome to the technical support center for pantetheine. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the stability of pantetheine in experimental settings.
Frequently Asked Questions (FAQs)
Q1: My pantetheine solution seems to have lost potency. What are the primary causes of its degradation?
A1: Pantetheine is susceptible to degradation through several pathways, including hydrolysis, thermal stress, and oxidation.[1][2][3] The disulfide bridge and amide linkages in its structure are the most vulnerable points.[3] Exposure to non-optimal pH, high temperatures, light, and moisture can accelerate this degradation.[1][3] Aqueous solutions are particularly unstable and are not recommended for storage for more than one day.[4][5]
Q2: What is the difference between pantetheine and pantethine? Which is more stable?
A2: Pantethine is the dimeric, disulfide (-S-S-) form of pantetheine, which is the monomeric thiol (-SH) form.[6][7] Pantethine is generally considered the more stable of the two, which is why it is often used in supplements and for experimental administration.[7][8][9] In the body, pantethine is readily converted to two molecules of pantetheine.[6][8]
Q3: How does pH affect the stability of pantetheine/pantethine in aqueous solutions?
A3: Pantetheine and pantethine are susceptible to hydrolysis under both acidic and alkaline conditions.[2][3] The enzyme responsible for its hydrolysis in vivo, pantetheinase, has a broad optimal pH range between 4.0 and 9.0.[3][10] For maximum stability in aqueous solutions for in vitro experiments, it is recommended to use a buffered solution with a pH close to neutral (6.0-7.5).[3]
Q4: What are the optimal storage conditions for pantethine stock solutions?
A4: For long-term stability, pure pantethine should be stored in a tightly sealed, light-resistant container with a desiccant at temperatures between -20°C and -80°C.[1][3] Stock solutions, preferably in an anhydrous solvent like DMSO, should be prepared fresh.[1][4] If storage is necessary, aliquot the solution into single-use volumes and store at -80°C for up to a year or at -20°C for up to one month to avoid repeat freeze-thaw cycles.[1][3][4] Aqueous solutions should be used immediately and not stored for more than a day.[4][5]
Q5: I see unexpected peaks in my HPLC analysis of a stored pantethine sample. What could they be?
A5: The unexpected peaks are likely degradation products. Forced degradation studies have shown that hydrolytic, thermal, and oxidative stress can lead to the formation of several byproducts.[1][11] The most relevant degradation products arise from the cleavage of the disulfide bond and hydrolysis of the amide linkages.[2][11] Using a validated stability-indicating HPLC method is crucial to separate and quantify pantethine from these degradants.[3][11]
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments.
| Observed Issue | Possible Cause(s) | Recommended Actions & Solutions |
| Inconsistent results between experiments. | Degradation of pantethine in the formulation due to improper storage or handling.[4] | • Prepare fresh formulations for each experiment.[1][4] • Store stock solutions in single-use aliquots at -20°C or -80°C.[4] • Keep the formulation on ice during the experiment whenever possible.[4] • Verify the purity of your pantethine stock using a stability-indicating HPLC method. |
| Precipitate forms after diluting a DMSO stock into an aqueous buffer. | The sudden change in solvent composition causes the compound to crash out of solution, as its solubility is lower in the aqueous buffer than in the strong organic solvent.[4] | • Reduce the concentration of the DMSO stock solution. • Increase the final percentage of DMSO in the aqueous solution (ensure it's compatible with your experimental model). • Add the DMSO stock to the aqueous buffer slowly while vortexing. • Consider using a co-solvent system if compatible with your experiment. |
| Powdered pantethine appears clumpy or discolored (yellowish). | Moisture Absorption: Pantethine is hygroscopic.[1] Degradation: Discoloration may indicate chemical degradation from exposure to heat, light, or oxygen.[1] | • Perform a purity check using a method like HPLC-UV to quantify the active compound.[1] • To prevent future issues, store the powder in a tightly sealed container with a desiccant in a refrigerated, dark environment.[1] |
Quantitative Stability Data
While specific half-life data across a wide range of conditions is limited in publicly available literature, the following table summarizes key factors influencing stability.
| Condition | Effect on Pantethine/Pantetheine | Recommendations | References |
| Aqueous Solution (at RT) | Highly unstable. | Prepare fresh and use within one day. | [4],[5] |
| pH | Susceptible to hydrolysis in both acidic and basic conditions. | Maintain pH between 6.0 and 7.5 for in vitro solutions. | [3] |
| Temperature | Prone to thermal degradation. | Store pure compound and solutions at -20°C to -80°C. | [1],[2],[3] |
| Light | Susceptible to photo-degradation. | Store in light-resistant containers or in the dark. | [1] |
| Oxygen/Oxidation | The thiol group of pantetheine is readily oxidized. The disulfide in pantethine can be cleaved. | Purge solvent with inert gas (e.g., nitrogen, argon) before preparing stock solutions. | [4],[2] |
Experimental Protocols
Protocol 1: Forced Degradation Study of Pantethine
This protocol is used to assess stability by intentionally degrading the molecule under various stress conditions.[3]
-
Sample Preparation : Prepare a 1 mg/mL stock solution of pantethine in a relevant solvent (e.g., water or buffer).
-
Stress Conditions :
-
Acid Hydrolysis : Mix the stock solution with an equal volume of 0.2 M HCl. Incubate at 70°C for 24 hours.[3]
-
Base Hydrolysis : Mix the stock solution with an equal volume of 0.2 M NaOH. Incubate at 70°C for 24 hours.[3]
-
Oxidative Degradation : Mix the stock solution with an equal volume of 6% H₂O₂. Incubate at 70°C for 24 hours.[3]
-
Thermal Degradation : Incubate the stock solution at 70°C for 24 hours.[3]
-
-
Sample Analysis : At specified time points, withdraw samples, neutralize if necessary, dilute with mobile phase, and analyze using a stability-indicating HPLC-UV method to quantify the remaining pantethine and detect degradation products.[2][3]
Protocol 2: Stability-Indicating HPLC-UV Method
This method is for the quantification of pantethine and its degradation products.[3]
-
Instrumentation : HPLC system with a UV detector.
-
Column : C8 or C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).[3]
-
Mobile Phase : A gradient elution is often required. A common system involves:
-
Flow Rate : 1.0 mL/min.[3]
-
Detection Wavelength : 237 nm.[3]
-
Column Temperature : 25°C.[3]
-
Standard Preparation : Prepare calibration standards from a 1 mg/mL stock solution, diluted to a range of 0.4 to 1.2 mg/mL.[3]
-
Analysis : Generate a calibration curve by plotting the peak area against concentration. Determine the pantethine concentration in experimental samples by comparing their peak areas to the curve.[3]
Visualizations
Biochemical Pathways
Pantetheine is a crucial intermediate in the synthesis of Coenzyme A (CoA), an essential cofactor in numerous metabolic reactions.[12][13] The "salvage pathway" allows cells to synthesize CoA from pantethine, bypassing earlier steps that start from pantothenic acid (Vitamin B5).[14]
Experimental and Logical Workflows
A systematic workflow is critical for investigating stability issues. The diagram below outlines a logical troubleshooting process for addressing pantetheine degradation during an experiment.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. What is the mechanism of Pantethine? [synapse.patsnap.com]
- 7. pediaa.com [pediaa.com]
- 8. alzdiscovery.org [alzdiscovery.org]
- 9. Pantethine | Endogenous Metabolite | TargetMol [targetmol.com]
- 10. Metabolism of pantethine in cystinosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Development and validation of a stability-indicating LC-UV method for the determination of pantethine and its degradation product based on a forced degradation study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Biosynthesis of Pantothenic Acid and Coenzyme A - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Biosynthesis of Pantothenic Acid and Coenzyme A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Pantetheine Degradation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing and troubleshooting pantetheine degradation during sample preparation. Below you will find troubleshooting guides and frequently asked questions to ensure the stability and integrity of your experimental samples.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of pantetheine degradation during sample preparation?
A1: Pantetheine is susceptible to degradation through several pathways, primarily oxidation and hydrolysis.[1][2] The thiol group (-SH) in its structure is highly reactive and prone to oxidation, which can lead to the formation of its disulfide dimer, pantethine.[3] Additionally, the amide linkages in the pantetheine molecule are vulnerable to both acidic and basic hydrolysis.[1][4] Factors that accelerate this degradation include elevated temperatures, extreme pH conditions, exposure to light, and the presence of oxidative agents or certain enzymes in the biological matrix.[1][2][5]
Q2: What are the optimal storage conditions for samples containing pantetheine to minimize degradation?
A2: To ensure the stability of pantetheine in biological samples, it is crucial to store them at ultra-low temperatures, ideally at -80°C.[1][2][5] For short-term storage (up to one month), -20°C may be acceptable, but -80°C is recommended for long-term preservation.[1] It is also imperative to minimize freeze-thaw cycles; therefore, it is best practice to aliquot samples into single-use volumes before freezing.[5][6] Samples should be stored in tightly sealed, light-resistant containers to protect against oxidation and photodegradation.[1][5]
Q3: How does pH affect the stability of pantetheine in aqueous solutions during sample preparation?
A3: Pantetheine is most stable in solutions with a neutral to slightly acidic pH, generally between 6.0 and 7.5.[1][7] Both strongly acidic and alkaline conditions can promote the hydrolysis of its amide bonds.[1][4] The in vivo enzyme that hydrolyzes pantetheine, pantetheinase, has a broad pH optimum, suggesting the molecule's susceptibility to enzymatic degradation across a range of pH values as well.[1] Therefore, using buffered solutions within a neutral pH range is advisable during extraction and analysis.
Q4: I am observing unexpected peaks in my chromatogram when analyzing pantetheine. What could they be?
A4: Unexpected peaks in your chromatogram are likely degradation products of pantetheine.[5] Common degradation products include pantethine (the disulfide dimer formed through oxidation), and the hydrolysis products: pantothenic acid (Vitamin B5) and cysteamine.[1][2][8] Forced degradation studies have identified several degradation products under hydrolytic, thermal, and oxidative stress.[9] To identify these unknown peaks, techniques like mass spectrometry (LC-MS/MS) can be employed to determine their mass and compare them to known degradation products.[5]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Pantetheine Recovery | Incomplete Cell Lysis: The tissue or cell structure was not sufficiently disrupted. | Ensure thorough homogenization. Consider using mechanical disruption (e.g., bead beating, sonication) in combination with lysis buffers. Cryo-pulverization in liquid nitrogen before extraction can also be effective.[7] |
| Suboptimal Extraction Solvent: The solvent is not efficiently extracting pantetheine. | For polar metabolites like pantetheine, methanol or a mixture of methanol and water (e.g., 80:20 v/v) is a good starting point. For samples with high protein content, protein precipitation with cold acetonitrile is a viable alternative.[7] | |
| Analyte Degradation during Extraction: High temperatures or extreme pH are causing pantetheine to break down. | Perform all extraction steps on ice or at 4°C to minimize enzymatic activity and chemical degradation.[7] Use a buffer to maintain a neutral to slightly acidic pH.[7] | |
| Adsorption to Surfaces: Pantetheine is sticking to the surfaces of tubes and pipette tips. | Use low-adsorption microcentrifuge tubes and pipette tips. Silanized glassware can also minimize this issue.[7] | |
| Inconsistent Results Between Replicates | Variable Sample Handling: Inconsistent timing or temperature during sample processing. | Standardize all sample handling procedures. Ensure all samples are kept on ice and processed promptly. Minimize the time between sample collection and freezing.[2] |
| Repeated Freeze-Thaw Cycles: Aliquots are being thawed and refrozen multiple times. | Prepare single-use aliquots of samples and stock solutions to avoid repeated freeze-thaw cycles.[5][6] | |
| Poor Chromatographic Peak Shape | Inappropriate Mobile Phase: The pH or composition of the mobile phase is not optimal. | For reversed-phase chromatography, adding a small amount of acid (e.g., 0.1% formic acid) to the mobile phase can improve the peak shape for polar compounds like pantetheine.[7] |
| Column Overload: Too much sample is being injected onto the column. | Dilute the sample or inject a smaller volume.[7] | |
| Signal Suppression in Mass Spectrometry | Ion Suppression from Matrix Components: Co-eluting molecules from the sample matrix are interfering with ionization. | Improve sample clean-up using solid-phase extraction (SPE). Optimize the chromatographic method to better separate pantetheine from interfering compounds.[7] |
| High Salt Concentrations: Salts from buffers are causing ion suppression. | Incorporate a desalting step in your sample preparation, such as SPE or dialysis.[7] |
Experimental Protocols
Protocol 1: Extraction of Pantetheine from Plasma
This protocol provides a general procedure for the extraction of pantetheine from plasma for LC-MS/MS analysis.[2]
Materials:
-
Human plasma (collected in K2EDTA tubes)
-
Stable isotope-labeled internal standards for pantetheine and its metabolites
-
Ice-cold acetonitrile with 0.1% formic acid
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge (capable of 14,000 x g at 4°C)
-
Nitrogen evaporator
-
LC-MS/MS grade water and acetonitrile
Procedure:
-
Internal Standard Spiking: In a microcentrifuge tube on ice, add your internal standard mix to 100 µL of plasma.
-
Protein Precipitation: Add 400 µL of ice-cold acetonitrile containing 0.1% formic acid to the plasma sample.
-
Vortexing: Vortex the mixture vigorously for 1 minute.
-
Incubation: Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Final Centrifugation: Vortex for 30 seconds and centrifuge at 14,000 x g for 5 minutes at 4°C.
-
Analysis: Transfer the clear supernatant to an autosampler vial for immediate LC-MS/MS analysis.
Protocol 2: Forced Degradation Study of Pantetheine
This protocol outlines a forced degradation study to identify potential degradation products and assess the stability of pantetheine under various stress conditions.[1][4]
Materials:
-
Pantetheine standard
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (NaOH)
-
3% Hydrogen peroxide (H₂O₂)
-
Water bath or incubator
-
HPLC-UV or LC-MS/MS system
Procedure:
-
Sample Preparation: Prepare a stock solution of pantetheine at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., water or a relevant buffer).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the pantetheine solution with an equal volume of 0.1 M HCl. Incubate at 60°C for a specified period (e.g., 2, 4, 8, 12, 24 hours).
-
Base Hydrolysis: Mix the pantetheine solution with an equal volume of 0.1 M NaOH. Incubate at room temperature for a specified period (e.g., 30 minutes, 1, 2, 4 hours).
-
Oxidative Degradation: Mix the pantetheine solution with an equal volume of 3% H₂O₂. Keep the solution at room temperature, protected from light, for a specified period (e.g., 2, 4, 8, 12, 24 hours).
-
Thermal Degradation: Incubate the pantetheine solution at 70°C for several days (e.g., 1, 2, 5, 7 days).
-
Control Sample: Keep a sample of the pantetheine solution under recommended storage conditions (e.g., -80°C, protected from light).
-
-
Sample Analysis: At each time point, withdraw a sample. Neutralize the acidic and basic samples. Analyze all samples, including the control, using a validated stability-indicating chromatographic method. Compare the chromatograms of the stressed samples to the control to identify degradation products.
Visualizations
Caption: Major degradation pathways of pantetheine.
Caption: Recommended workflow for pantetheine extraction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Development and validation of a stability-indicating LC-UV method for the determination of pantethine and its degradation product based on a forced degradation study - PubMed [pubmed.ncbi.nlm.nih.gov]
identifying pantetheine degradation products under stress conditions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist you in your experiments involving the stability of pantetheine under various stress conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of pantetheine degradation in experimental settings?
A1: Pantetheine is susceptible to degradation through several pathways, primarily hydrolysis, thermal stress, and oxidation.[1][2] The amide linkages and the thiol group in its structure are the most vulnerable points. Factors that can accelerate this degradation include improper storage temperatures, exposure to light and moisture, and suboptimal pH of the solution.[1]
Q2: What are the expected degradation products of pantetheine under stress conditions?
A2: Under stress conditions, pantetheine can degrade into several products. The primary degradation pathway involves the hydrolysis of the amide bond, yielding pantothenic acid (Vitamin B5) and cysteamine.[3][4] Under oxidative stress, the thiol group of pantetheine can be oxidized. In studies involving the dimeric form, pantethine, which is composed of two pantetheine molecules linked by a disulfide bond, other degradation products have been identified under forced degradation conditions and are referred to as PD1, PD2, and POx.[1][5]
Q3: How does pH affect the stability of pantetheine in aqueous solutions?
A3: The amide bond in pantetheine is susceptible to hydrolysis under both acidic and alkaline conditions.[1][2] For maximal stability in aqueous solutions for in vitro experiments, it is advisable to maintain a pH close to neutral (6.0-7.5) and use buffered solutions.[1] The enzyme pantetheinase, which hydrolyzes pantetheine in vivo, has a broad optimal pH range from 4.0 to 9.0.[1]
Q4: What are the optimal storage conditions for pantetheine and its solutions to minimize degradation?
A4: To ensure long-term stability, pantetheine in its pure form should be stored in a tightly sealed container, protected from light and moisture, at temperatures between -20°C and -80°C. For solutions, it is recommended to prepare them fresh. If storage is necessary, sterile-filter the solution and store it in airtight, light-protected containers at -80°C for up to one year, or at -20°C for shorter periods (up to one month). It is crucial to avoid repeated freeze-thaw cycles.[1]
Q5: How can I detect and quantify pantetheine and its degradation products?
A5: A validated stability-indicating High-Performance Liquid Chromatography with UV detection (HPLC-UV) method is a reliable approach to quantify pantetheine and its degradation products.[1][5] This technique allows for the separation and quantification of the parent compound from its degradants. For metabolites like cysteamine that lack a chromophore, derivatization may be necessary for detection, or analysis can be performed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[6]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Inconsistent experimental results | Pantetheine degradation leading to variable concentrations of the active compound. | 1. Review your storage and handling procedures. Ensure the compound is stored at the correct temperature and protected from light and moisture.[1]2. Prepare fresh solutions for each experiment or use aliquots from a stock solution stored at -80°C to avoid freeze-thaw cycles.[1]3. Verify the purity of your pantetheine stock using the HPLC-UV method outlined below.[1] |
| Loss of compound potency over time | Degradation of pantetheine in solution. | 1. Assess the stability of pantetheine under your specific experimental conditions (pH, temperature, light exposure).2. Consider conducting a forced degradation study (see Protocol 2) to identify the primary degradation pathway.3. If possible, adjust experimental parameters to enhance stability, such as using a neutral pH buffer.[1] |
| Appearance of unexpected peaks in chromatogram | Formation of degradation products. | 1. Compare the chromatogram of your aged sample with a freshly prepared standard to identify new peaks.[1]2. Analyze the stressed samples from a forced degradation study to correlate the appearance of new peaks with specific stress conditions.[1]3. If using LC-MS/MS, analyze the mass-to-charge ratio of the new peaks to tentatively identify the degradation products.[5] |
| Difficulty detecting cysteamine | Cysteamine lacks a strong chromophore for UV detection and is prone to oxidation. | 1. Consider derivatization of the thiol group to enhance its detection by UV or fluorescence.[6]2. Utilize LC-MS/MS for direct and sensitive detection.[6]3. Ensure rapid sample processing and consider using antioxidants during extraction to prevent oxidation.[6] |
Data Presentation: Pantetheine Stability Under Forced Degradation
While specific degradation kinetics for pantetheine are not extensively published, a forced degradation study on its dimeric form, pantethine, provides insights into its stability. The following table summarizes the conditions under which degradation is observed.
| Stress Condition | Reagents/Conditions | Observation | Primary Degradation Products |
| Hydrolytic (Acidic) | 0.1 M HCl, 70°C, 24h | Significant Degradation | PD1, PD2 |
| Hydrolytic (Basic) | 0.1 M NaOH, 70°C, 24h | Significant Degradation | PD1, PD2 |
| Thermal | 70°C, 24h | Moderate Degradation | PD1 |
| Oxidative | 3% H₂O₂, 70°C, 24h | Significant Degradation | POx |
| PD1, PD2, and POx are degradation products identified in a forced degradation study of pantethine. PD1 is noted as the most relevant degradation product from hydrolytic and thermal stress.[1][5] |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC-UV Method for Pantetheine Quantification
This protocol is adapted from a validated method for the determination of pantethine and its degradation products.[1][5]
-
Instrumentation and Columns:
-
HPLC system with a UV detector.
-
C8 or C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
-
Mobile Phase and Chromatographic Conditions:
-
Mobile Phase A: Methanol.
-
Mobile Phase B: 0.02 M Monopotassium phosphate and 0.025 M Sodium hydroxide in water.
-
Gradient Elution: A gradient elution is recommended to effectively separate pantetheine from its degradation products. A suggested starting point is 80% B, transitioning to 60% B over 15 minutes, followed by a wash and re-equilibration step.[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 25°C.[1]
-
Detection Wavelength: 237 nm.[1]
-
Injection Volume: 20 µL.[1]
-
-
Standard and Sample Preparation:
-
Standard Stock Solution: Prepare a stock solution of pantetheine in the mobile phase at a concentration of 1 mg/mL.[1]
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from approximately 0.4 to 1.2 mg/mL.[1][5]
-
Sample Preparation: Dilute experimental samples with the mobile phase to fall within the calibration range.[1]
-
-
Data Analysis:
-
Generate a calibration curve by plotting the peak area of the pantetheine standard against its concentration.
-
Determine the concentration of pantetheine in the experimental samples by interpolating their peak areas from the calibration curve.
-
Protocol 2: Forced Degradation Study of Pantetheine
This protocol outlines a study to identify potential degradation products and assess the stability of pantetheine under various stress conditions.[1][2]
-
Sample Preparation:
-
Prepare a stock solution of pantetheine at a known concentration (e.g., 1 mg/mL) in an appropriate solvent like water or a relevant buffer.[1]
-
-
Stress Conditions:
-
Acid Hydrolysis: Mix the pantetheine solution with an equal volume of 0.2 M HCl to achieve a final HCl concentration of 0.1 M. Incubate at 70°C for 24 hours.[1]
-
Base Hydrolysis: Mix the pantetheine solution with an equal volume of 0.2 M NaOH to achieve a final NaOH concentration of 0.1 M. Incubate at 70°C for 24 hours.[1]
-
Thermal Degradation: Incubate the pantetheine solution at 70°C for 24 hours.[1]
-
Oxidative Degradation: Mix the pantetheine solution with an equal volume of 6% H₂O₂ to achieve a final H₂O₂ concentration of 3%. Incubate at 70°C for 24 hours.[1]
-
Control Sample: Keep a sample of the pantetheine solution at the recommended storage condition (-20°C or -80°C) protected from light.[1]
-
-
Sample Analysis:
-
At the end of the incubation period, neutralize the acidic and basic samples.
-
Analyze all samples, including the control, using the HPLC-UV method described in Protocol 1.
-
Compare the chromatograms of the stressed samples to the control sample to identify degradation peaks.[1]
-
Visualizations
Caption: Pantetheine degradation pathways under stress.
Caption: Workflow for forced degradation studies.
Caption: Troubleshooting logic for experimental issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Development and validation of a stability-indicating LC-UV method for the determination of pantethine and its degradation product based on a forced degradation study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
minimizing freeze-thaw cycles for pantetheine stock solutions
This guide provides researchers, scientists, and drug development professionals with best practices for handling and storing pantetheine stock solutions to ensure experimental reproducibility and maintain compound integrity.
Frequently Asked Questions (FAQs)
Q1: What is the primary reason to avoid freeze-thaw cycles for pantetheine stock solutions?
Repeated freeze-thaw cycles should be minimized as they can lead to the degradation of pantetheine.[1][2] This degradation can result in a decreased concentration of the active compound in your stock solution, leading to variability and inconsistency in experimental results.[1][2] Pantetheine is susceptible to degradation through hydrolysis, thermal, and oxidative stress, and the physical stress of freezing and thawing can accelerate these processes.[2][3]
Q2: How can I minimize freeze-thaw cycles for my pantetheine stock solution?
The most effective method to prevent repeated freeze-thaw cycles is to aliquot the stock solution into single-use volumes immediately after preparation.[4] Store these smaller aliquots at the recommended temperature. This practice ensures that you only thaw the amount of solution needed for a single experiment.[1][4]
Q3: What are the recommended storage conditions for pantetheine stock solutions?
For long-term storage (up to one year), it is recommended to store pantetheine stock solutions at -80°C.[2][4] For shorter periods (up to one month), -20°C is acceptable.[1][2] It is crucial to store solutions in tightly sealed, light-resistant containers to protect them from moisture and light, which can also contribute to degradation.[2][4] Aqueous solutions of pantetheine are not recommended to be stored for more than one day.[1]
Q4: What are the visible signs of pantetheine degradation in a stock solution?
Visual indicators of pantetheine degradation can include a change in the solution's color, such as the appearance of a yellowish tint, or the formation of precipitates.[4] However, significant degradation can occur without any visible changes. Therefore, if degradation is suspected, it is best to use a fresh aliquot or perform an analytical purity check, such as HPLC-UV.[4]
Q5: If I accidentally subject my pantetheine stock to a freeze-thaw cycle, is it still usable?
While a single, unintentional freeze-thaw cycle may not lead to significant degradation, it is not ideal. If you must reuse the stock, be aware that the concentration may be slightly lower than the initial value. For critical experiments, it is always recommended to use a fresh, properly stored aliquot to ensure the accuracy of your results.[4] To quantify any potential degradation, a purity analysis using a method like HPLC-UV can be performed.[4]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent experimental results between different days using the same stock solution. | Degradation of pantetheine due to multiple freeze-thaw cycles. | Prepare fresh stock solutions and aliquot into single-use volumes. Store at -80°C for long-term use.[1][4] |
| Visible precipitate or cloudiness in the stock solution after thawing. | Pantetheine degradation or reduced solubility at lower temperatures. | Do not use the solution. Prepare a fresh stock solution. Ensure the solvent used is appropriate and the pantetheine is fully dissolved before aliquoting and freezing. |
| Loss of biological activity of the pantetheine solution over time. | Chemical degradation of pantetheine. | Discard the old stock solution. Prepare a new stock solution and strictly follow the recommended storage and handling procedures, including aliquoting to avoid freeze-thaw cycles.[1][2][4] |
Experimental Protocols
Protocol for Evaluating the Impact of Freeze-Thaw Cycles on Pantetheine Stability
This protocol outlines a method to quantify the degradation of a pantetheine stock solution subjected to multiple freeze-thaw cycles using High-Performance Liquid Chromatography (HPLC).
Materials:
-
D-Pantetheine
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Mobile phase for HPLC (e.g., a mixture of acetonitrile and water with a suitable buffer)
-
HPLC system with a UV detector
-
Sterile, conical-bottom polypropylene tubes
-
Calibrated analytical balance and pipettors
Methodology:
-
Preparation of Pantetheine Stock Solution:
-
Accurately weigh the desired amount of D-Pantetheine.
-
Dissolve the pantetheine in anhydrous DMSO to achieve the target concentration (e.g., 10 mg/mL).
-
Vortex thoroughly to ensure complete dissolution.
-
-
Aliquoting and Initial Analysis (Cycle 0):
-
Immediately after preparation, take an aliquot of the fresh stock solution for initial analysis.
-
Dilute the aliquot to a suitable concentration for HPLC analysis.
-
Analyze the sample by HPLC-UV to determine the initial peak area of the pantetheine, which will serve as the 100% reference.
-
Divide the remaining stock solution into multiple small aliquots in separate polypropylene tubes.
-
-
Freeze-Thaw Cycles:
-
Freeze all aliquots at -20°C or -80°C for at least 24 hours.
-
For each freeze-thaw cycle, remove a designated set of aliquots from the freezer and allow them to thaw completely at room temperature.
-
Once thawed, vortex the tubes gently to ensure homogeneity.
-
Take a sample from each aliquot for HPLC analysis.
-
Immediately refreeze the remaining volume of the aliquots.
-
Repeat this process for a predetermined number of cycles (e.g., 1, 3, 5, 10 cycles).
-
-
HPLC Analysis:
-
Analyze the samples from each freeze-thaw cycle using a validated stability-indicating HPLC method.
-
Record the peak area of the pantetheine in each sample.
-
-
Data Analysis:
-
Calculate the percentage of remaining pantetheine at each freeze-thaw cycle relative to the initial (Cycle 0) peak area.
-
Plot the percentage of pantetheine remaining as a function of the number of freeze-thaw cycles.
-
Data Presentation
Table 1: Illustrative Data on Pantetheine Degradation Following Multiple Freeze-Thaw Cycles
| Number of Freeze-Thaw Cycles | Mean Pantetheine Purity (%) | Standard Deviation |
| 0 | 100.0 | 0.0 |
| 1 | 98.5 | 0.5 |
| 3 | 94.2 | 1.1 |
| 5 | 88.7 | 1.8 |
| 10 | 75.3 | 2.5 |
Note: This data is for illustrative purposes to demonstrate the expected trend. Actual degradation rates may vary based on solvent, concentration, and precise storage conditions.
Visualizations
Caption: Recommended workflow for preparing and using pantetheine stock solutions.
Caption: Comparison of ideal aliquoting strategy versus detrimental freeze-thaw cycles.
References
Technical Support Center: Interference of Pantetheine Metabolites in MTT Cell Viability Assays
This technical support center provides researchers, scientists, and drug development professionals with guidance on the interference of pantetheine and its metabolites in MTT cell viability assays. The information is presented in a question-and-answer format through troubleshooting guides and frequently asked questions (FAQs).
Frequently Asked Questions (FAQs)
Q1: What is pantethine and how is it metabolized in cell culture?
Pantethine is the stable, dimeric disulfide form of pantetheine. In cell culture, it is metabolized into two molecules of pantetheine, which are then further broken down into pantothenic acid (Vitamin B5) and the aminothiol, cysteamine.[1] Pantothenic acid is a precursor for the synthesis of Coenzyme A (CoA), a vital cofactor in numerous metabolic pathways.[1][2]
Q2: How do pantetheine metabolites interfere with the MTT assay?
The MTT assay measures cell viability based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product by mitochondrial dehydrogenases in living cells.[3] Pantetheine's metabolite, cysteamine, is a thiol-containing compound with antioxidant properties.[4] These thiol groups can directly reduce MTT to formazan in a cell-free environment, independent of cellular metabolic activity.[4][5] This leads to a false-positive signal, causing an overestimation of cell viability.[6][7][8]
Q3: What are the cytotoxic effects of pantethine and its metabolites?
While pantethine itself is generally well-tolerated at lower concentrations, its cytotoxicity is primarily attributed to its metabolite, cysteamine.[1] Cysteamine can induce cytotoxicity through two main mechanisms:
-
Generation of Reactive Oxygen Species (ROS): Cysteamine can auto-oxidize, leading to the production of hydrogen peroxide (H₂O₂), which induces oxidative stress and apoptosis.[1][9][10]
-
Inhibition of Antioxidant Enzymes: At higher concentrations (≥200 µM), cysteamine can inhibit glutathione peroxidase, a key enzyme in the cellular antioxidant defense system.[1][10][11]
The cytotoxic threshold of pantethine and cysteamine can vary significantly depending on the cell line and experimental conditions.[1]
Troubleshooting Guide: Inaccurate MTT Assay Results with Pantetheine Metabolites
Problem: My MTT assay shows an unexpected increase in cell viability, or less cytotoxicity than expected, when treating cells with pantethine or its derivatives.
This guide will walk you through the steps to identify and resolve potential interference from pantetheine metabolites in your MTT assay.
dot
Caption: A flowchart outlining the steps to troubleshoot MTT assay interference.
Step-by-Step Troubleshooting:
-
Run a Cell-Free Control:
-
Purpose: To determine if the pantetheine metabolite directly reduces the MTT reagent.
-
Procedure: Prepare wells containing your cell culture medium and the same concentrations of the pantethine metabolite used in your experiment, but without cells. Add the MTT reagent and incubate for the same duration as your experimental plates.
-
Observation: Look for a color change from yellow to purple.
-
-
Interpret the Cell-Free Control Results:
-
If a color change is observed: This confirms that the pantetheine metabolite is directly reducing the MTT, leading to a false-positive signal. The MTT assay is not a reliable method for assessing cell viability under these conditions.
-
If no color change is observed: The interference may not be from direct reduction of MTT. Consider other factors that could affect the assay, such as changes in cellular metabolism or mitochondrial activity.[12]
-
-
Select an Alternative Viability Assay:
-
If interference is confirmed, it is crucial to use an alternative cell viability assay that does not rely on cellular reduction potential. Recommended alternatives include:
-
Crystal Violet Assay: Stains the DNA of adherent cells.
-
CyQUANT® Direct Cell Proliferation Assay: Uses a fluorescent dye that binds to nucleic acids.
-
CellTiter-Glo® Luminescent Cell Viability Assay: Measures ATP levels as an indicator of metabolically active cells.
-
Resazurin (AlamarBlue®) Assay: While also a redox-based assay, it may be less susceptible to interference from certain compounds compared to MTT. However, validation with a non-redox-based assay is still recommended.
-
-
Data Presentation
Quantitative Data on Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC50 values for cysteamine, the primary cytotoxic metabolite of pantethine.
| Cell Line | Compound | IC50 / EC50 (µM) | Notes |
| CCRF-CEM | Cysteamine | 88.5 ± 5.1 | Human T-cell lymphoblast-like cell line.[9][11] |
| BHK | Cysteamine | Varies | Baby Hamster Kidney cells; IC50 varies with co-administered drugs.[13] |
| HaCaT | Cysteamine | > Cysteamine | Human keratinocyte cell line; prodrugs showed lower cytotoxicity.[14] |
Note: IC50 values can vary significantly based on the cell line, experimental conditions (e.g., incubation time, cell density), and the specific assay used.[15] Direct IC50 values for pantethine are not widely reported, as its cytotoxicity is primarily attributed to cysteamine.[1]
Quantitative Data on MTT Assay Interference
Experimental Protocols
Standard MTT Assay Protocol
This protocol is a standard method for assessing cell viability based on the metabolic activity of living cells.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Remove the culture medium and add fresh medium containing various concentrations of the test compound. Include untreated and vehicle controls.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Alternative Assay Protocols
This assay quantifies cell viability by staining the DNA of adherent cells.
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Fixation: Gently wash the cells with PBS, then fix them with methanol for 10-15 minutes. 3[16]. Staining: Add 0.5% crystal violet staining solution to each well and incubate for 20 minutes at room temperature. 4[14]. Washing: Wash the plate multiple times with water to remove excess stain. 5[14]. Solubilization: Add a solubilization solution (e.g., methanol or 1% acetic acid) to each well to release the bound dye. 6[9]. Absorbance Measurement: Measure the absorbance at 570 nm.
[14]##### CyQUANT® Direct Cell Proliferation Assay
This assay uses a fluorescent dye that binds to cellular nucleic acids.
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Reagent Preparation: Prepare the 2X Detection Reagent containing the CyQUANT® Direct nucleic acid stain and background suppressor. 3[17]. Reagent Addition: Add an equal volume of the 2X Detection Reagent to the cells in culture medium. 4[17]. Incubation: Incubate the plate for 60 minutes at 37°C. 5[17]. Fluorescence Measurement: Read the fluorescence from the bottom of the well using a plate reader with appropriate filters (e.g., excitation ~508 nm, emission ~527 nm).
[17]##### CellTiter-Glo® Luminescent Cell Viability Assay
This assay quantifies ATP, an indicator of metabolically active cells.
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol in an opaque-walled plate.
-
Equilibration: Allow the plate to equilibrate to room temperature for approximately 30 minutes.
-
Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Luminescence Measurement: Record the luminescence using a luminometer.
[1]##### Resazurin (AlamarBlue®) Assay
This assay uses the redox indicator resazurin, which is reduced by viable cells to the fluorescent product resorufin.
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Reagent Addition: Add Resazurin reagent (typically 10% of the culture volume) to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C, protected from light. 4[18]. Fluorescence or Absorbance Measurement: Measure fluorescence (excitation ~560 nm, emission ~590 nm) or absorbance (at 570 nm and 600 nm).
[19]### Signaling Pathways and Mechanisms
dot
Caption: The metabolic pathway of pantethine and the mechanism of cysteamine-induced cytotoxicity.
References
- 1. benchchem.com [benchchem.com]
- 2. altmedrev.com [altmedrev.com]
- 3. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antioxidant compounds interfere with the 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. tandfonline.com [tandfonline.com]
- 7. The MTT viability assay yields strikingly false-positive viabilities although the cells are killed by some plant extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. Mechanisms for the cytotoxicity of cysteamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis of diacylated γ-glutamyl-cysteamine prodrugs, and in vitro evaluation of their cytotoxicity and intracellular delivery of cysteamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. rsc.org [rsc.org]
- 17. Reduction of MTT to Purple Formazan by Vitamin E Isomers in the Absence of Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The coenzyme A precursor pantethine enhances antitumor immunity in sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Improving Pantethine Bioavailability in In Vivo Research
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the bioavailability of pantethine in in vivo experimental models.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in achieving high bioavailability for pantethine in in vivo studies?
A1: The primary challenge is pantethine's inherent instability and rapid metabolism. Following administration, pantethine is quickly hydrolyzed in the gastrointestinal tract and plasma into its constituent molecules: pantothenic acid (Vitamin B5) and cysteamine.[1][2] In fact, pantethine itself is often undetectable in plasma after oral administration.[1] This rapid degradation significantly reduces the amount of intact pantethine that reaches systemic circulation.
Q2: My pantethine solution is cloudy or shows precipitation upon preparation. What could be the cause and how can I fix it?
A2: Precipitation or cloudiness in your pantethine formulation is a common issue that can arise from several factors:
-
Poor Solubility: Pantethine can have limited solubility in aqueous solutions.
-
Solvent Choice: The solvent system may not be optimal for the desired concentration.
-
Temperature: Low temperatures can decrease solubility.
-
pH: Suboptimal pH can affect stability and solubility.[1][3]
To troubleshoot this, consider the following solutions:
-
Optimize Co-solvents: Utilize a co-solvent system. A common starting point is 10% Dimethyl Sulfoxide (DMSO) and 40% Polyethylene glycol 300 (PEG300) in saline.[4]
-
Incorporate Surfactants: Adding a surfactant like Tween 80 (e.g., at a final concentration of 5%) can improve solubility and the stability of the formulation.[4]
-
Gentle Warming: Gentle warming to 37°C can aid in the dissolution of pantethine.[4]
-
Fresh Solvents: Ensure you are using anhydrous (water-free) solvents, as moisture can reduce solubility.[4]
Q3: How can I improve the oral bioavailability of pantethine?
A3: Given that pantethine is rapidly hydrolyzed, strategies to protect it from degradation in the gastrointestinal tract are key. Consider these formulation approaches:
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These systems can improve absorption by forming a fine emulsion in the gastrointestinal fluids.[4]
-
Solid Dispersions: This involves dispersing pantethine in a solid carrier to enhance its dissolution rate and absorption.[4]
-
Complexation with Cyclodextrins: Cyclodextrins can encapsulate the pantethine molecule, protecting it from degradation and improving its solubility.[4]
Q4: What are the best practices for storing pantethine and its formulations to ensure stability?
A4: To minimize degradation, proper storage is critical:
-
Pure Pantethine: Store in a tightly sealed container, protected from light and moisture, at temperatures between -20°C and -80°C.[3]
-
Stock Solutions: Prepare fresh whenever possible. If storage is necessary, sterile-filter the solution and store it in airtight, light-protected containers at -80°C for long-term storage (up to one year) or at -20°C for shorter periods (up to one month).[3] Avoid repeated freeze-thaw cycles.[3]
-
Final Formulations: Always prepare the final diluted formulation for in vivo administration immediately before use. Do not store the diluted formulation.[4]
Troubleshooting Guides
Issue 1: Low or Inconsistent Pantethine Concentration in Plasma/Tissue Samples
| Possible Cause | Troubleshooting Step |
| Rapid In Vivo Metabolism | Pantethine is rapidly broken down into pantothenic acid and cysteamine.[1] Consider measuring these metabolites as indicators of pantethine absorption and metabolism. |
| Formulation Instability | The formulation may not be stable, leading to degradation before or during administration. Prepare formulations fresh and keep them on ice.[4] |
| Precipitation During Administration | The drug may be precipitating out of solution upon injection. Ensure the formulation is a clear, homogenous solution before administration.[4] |
| Suboptimal Administration Route | Oral administration leads to significant first-pass metabolism. For higher systemic exposure, consider intraperitoneal (IP) or intravenous (IV) administration.[5] |
| Analytical Method Issues | The method for quantifying pantethine may not be sensitive or specific enough. Use a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for accurate quantification.[6] |
Issue 2: Formulation-Related Adverse Events in Animal Models
| Possible Cause | Troubleshooting Step |
| Solvent Toxicity | High concentrations of solvents like DMSO can be toxic. Optimize the vehicle composition to use the minimum amount of organic solvent necessary. A common vehicle is 10% DMSO, 40% PEG300, and 50% Saline.[4] |
| Precipitation Post-Injection | The formulation may be precipitating in the bloodstream or at the injection site, causing irritation or embolism. Ensure the formulation is a clear solution and consider adding a surfactant like Tween 80 to improve stability.[4] |
| pH of Formulation | A non-physiological pH can cause irritation. Adjust the pH of the final formulation to be close to neutral (pH 7.0-7.4). |
| High Osmolality | Hypertonic solutions can cause discomfort and tissue damage. Ensure the final formulation is iso-osmotic. |
Experimental Protocols
Protocol 1: Preparation of a Pantethine Stock Solution
Objective: To prepare a concentrated stock solution of pantethine for further dilution into a final formulation.
Materials:
-
D-Pantethine (solid or oil)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, conical-bottom polypropylene tubes
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettors and sterile tips
Methodology:
-
Tare a sterile polypropylene tube on an analytical balance.
-
Carefully weigh the desired amount of D-Pantethine into the tube.
-
Add the calculated volume of anhydrous DMSO to achieve the target concentration (e.g., 100 mg/mL).[4]
-
Cap the tube tightly and vortex the solution until the pantethine is completely dissolved.
-
If necessary, gentle warming to 37°C can be applied to aid dissolution.[4]
-
Store the stock solution at -20°C or -80°C in a light-protected, airtight container.[3]
Protocol 2: Preparation of a Pantethine Formulation for In Vivo Administration
Objective: To prepare a ready-to-inject formulation of pantethine for animal studies.
Materials:
-
Pantethine stock solution (from Protocol 1)
-
Polyethylene glycol 300 (PEG300)
-
Tween 80
-
Sterile 0.9% saline solution
-
Sterile tubes and syringes
Methodology:
-
Prepare the Vehicle: In a sterile tube, prepare the vehicle by mixing the desired ratio of co-solvents and saline. A common starting point is 10% DMSO, 40% PEG300, and 50% Saline.[4]
-
Formulation: a. Add the required volume of the pantethine stock solution to a new sterile tube. b. Slowly add the vehicle to the pantethine stock solution while vortexing to prevent precipitation. c. If using a surfactant, Tween 80 can be added to the vehicle (e.g., to a final concentration of 5%) to improve stability.[4]
-
Final Check: Inspect the final formulation to ensure it is a clear, homogenous solution with no visible precipitate.
-
Administration: Use the freshly prepared formulation for in vivo administration immediately. Do not store the final diluted formulation.[4]
Data Presentation
Table 1: Common Co-solvents and Surfactants for Pantethine Formulation
| Component | Typical Concentration Range | Purpose | Reference |
| DMSO | 5-10% | Primary solvent for stock solution | [4] |
| PEG300 | 30-40% | Co-solvent to improve solubility in aqueous solutions | [4] |
| Tween 80 | 1-5% | Surfactant to enhance stability and prevent precipitation | [4] |
| Saline (0.9%) | 50-60% | Diluent to achieve final concentration and tonicity | [4] |
Table 2: Effects of Pantethine Supplementation on Cholesterol Levels in Low to Moderate Cardiovascular Risk Subjects
| Parameter | Dosage | Duration | Change vs. Placebo | Reference |
| Total Cholesterol | 600-900 mg/day | 16 weeks | -6 mg/dL (3% reduction) | [7] |
| LDL Cholesterol | 600-900 mg/day | 16 weeks | -4 mg/dL (4% reduction) | [7] |
| Apolipoprotein B | 600-900 mg/day | 16 weeks | -4 mg/dL (5% reduction) | [7] |
Visualizations
Caption: Metabolic pathway of pantethine to Coenzyme A and its primary metabolites.
Caption: General experimental workflow for preparing and administering a pantethine formulation.
Caption: Decision tree for troubleshooting pantethine precipitation issues.[4]
References
- 1. Metabolism of pantethine in cystinosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pantethine lipomodulation: evidence for cysteamine mediation in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Long-Term Pantethine Treatment Counteracts Pathologic Gene Dysregulation and Decreases Alzheimer’s Disease Pathogenesis in a Transgenic Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Pantethine, a derivative of vitamin B(5) used as a nutritional supplement, favorably alters low-density lipoprotein cholesterol metabolism in low- to moderate-cardiovascular risk North American subjects: a triple-blinded placebo and diet-controlled investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Preventing Pantetheine Oxidation During Tissue Extraction
Welcome to the technical support center for the extraction of pantetheine from tissue samples. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions.
Troubleshooting Guide
This section addresses specific issues that may arise during the extraction and analysis of pantetheine from tissue samples.
| Problem | Potential Cause | Recommended Solution |
| Low Pantetheine Recovery | Incomplete Cell Lysis: The tissue structure was not sufficiently disrupted to release intracellular contents. | Ensure thorough homogenization of the tissue sample. Consider mechanical disruption (e.g., bead beating, sonication) in combination with lysis buffers. Cryo-pulverization of tissue in liquid nitrogen before extraction can also improve lysis efficiency. |
| Suboptimal Extraction Solvent: The solvent used may not be efficient in extracting pantetheine from the tissue matrix. | Methanol is a good starting point for polar metabolites like pantetheine. A mixture of methanol and water (e.g., 80:20 v/v) can improve the extraction of highly polar compounds. For tissues with high protein content, protein precipitation with cold acetonitrile is a viable alternative. | |
| Analyte Degradation: Pantetheine is unstable under certain extraction conditions (e.g., high temperature, extreme pH, presence of oxidizing agents). | Perform all extraction steps on ice or at 4°C to minimize enzymatic activity and chemical degradation. Maintain a neutral to slightly acidic pH (around 6-7). Add an antioxidant, such as Dithiothreitol (DTT), to the extraction solvent. Process samples as quickly as possible and store extracts at -80°C. | |
| Adsorption to Surfaces: Pantetheine can adsorb to glass or plastic surfaces, leading to losses. | Use low-adsorption microcentrifuge tubes and pipette tips. Silanized glassware can also minimize adsorption. | |
| High Variability Between Replicates | Inconsistent Sample Homogenization: Non-uniform homogenization leads to different amounts of tissue being extracted in each replicate. | Ensure each sample is homogenized to a consistent visual endpoint. For larger studies, automated homogenizers can improve consistency. |
| Precipitate Carryover: In protein precipitation methods, the carryover of the protein pellet can interfere with subsequent analysis. | Carefully aspirate the supernatant without disturbing the pellet. A second centrifugation step after transferring the supernatant to a new tube can help remove any remaining precipitate. | |
| Poor Chromatographic Peak Shape | Matrix Effects: Co-eluting compounds from the tissue matrix can interfere with the chromatography. | Optimize the clean-up step using solid-phase extraction (SPE). A divert valve on the LC-MS/MS system can also be used to divert early-eluting salts and polar matrix components away from the mass spectrometer. |
| Inappropriate Mobile Phase: The pH or composition of the mobile phase may not be optimal for pantetheine. | Ensure the mobile phase is compatible with your analytical column and mass spectrometer. Use volatile buffers like ammonium formate or ammonium acetate for LC-MS/MS. | |
| Signal Suppression in Mass Spectrometry | Ion Suppression from Matrix Components: Co-eluting matrix components can interfere with the ionization of pantetheine. | Improve sample clean-up using SPE. Modify the chromatographic method to separate pantetheine from interfering compounds. Diluting the sample can also reduce matrix effects, but may compromise sensitivity. |
| Presence of Salts: High salt concentrations from buffers can cause significant ion suppression. | Use a desalting step in the sample preparation, such as SPE or dialysis. |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of pantetheine degradation during tissue extraction?
A1: The primary cause of pantetheine degradation during tissue extraction is oxidation. Pantetheine contains a thiol (-SH) group that is susceptible to oxidation, which can lead to the formation of pantetheine disulfide (pantethine) and other oxidized species. This process can be accelerated by exposure to atmospheric oxygen, certain metal ions, and oxidative enzymes released during tissue homogenization. Additionally, pantetheine is susceptible to degradation under conditions of high temperature and extreme pH.
Q2: How can I prevent the oxidation of pantetheine during extraction?
A2: To prevent oxidation, it is crucial to work at low temperatures (4°C or on ice) and to minimize the sample's exposure to air. The most effective strategy is to add a reducing agent, such as Dithiothreitol (DTT), to the extraction solvent. DTT helps to maintain the thiol group of pantetheine in its reduced state. Processing samples quickly and storing them at -80°C until analysis also helps to minimize degradation.
Q3: What concentration of DTT should I use in my extraction solvent?
A3: While a specific concentration for pantetheine extraction from tissues has not been definitively established in the literature, a concentration range of 1-10 mM DTT is commonly used to maintain the reduced state of proteins and other molecules with thiol groups in solution. For complete reduction of disulfide bonds, higher concentrations of 50-100 mM are often used. It is recommended to start with a concentration in the lower end of the 1-10 mM range and optimize based on your specific tissue type and experimental conditions.
Q4: Can I use other antioxidants besides DTT?
A4: Yes, other antioxidants can be considered. Ascorbic acid (Vitamin C) is another common antioxidant used in sample preparation to prevent the oxidation of various compounds. However, its effectiveness for stabilizing pantetheine during tissue extraction has not been as extensively documented as DTT for thiol protection. Tris(2-carboxyethyl)phosphine (TCEP) is another reducing agent that is more stable and effective at lower pH than DTT, but it can be more expensive.
Q5: What are the expected oxidation products of pantetheine that I should look for in my analysis?
A5: The primary oxidation product of pantetheine is its disulfide dimer, pantethine. Further oxidation can lead to the formation of pantetheine sulfoxide and pantetheine sulfone. When analyzing your samples, particularly by mass spectrometry, it is advisable to monitor for the masses of these potential oxidation products to assess the extent of degradation.
Data Presentation
While specific quantitative data on the recovery of pantetheine from tissues with and without antioxidants is limited in the literature, the following tables provide a general guide for selecting extraction solvents and the expected impact of antioxidants based on principles of thiol chemistry.
Table 1: Comparison of Common Solvents for Pantetheine Extraction
| Solvent/Method | Target Analytes | Matrix | Reported Recovery (%) | Reference |
| Methanol/Water | B-complex vitamins | Various | Good for polar vitamins | General knowledge |
| Acetonitrile | B-complex vitamins | Various | Effective for protein precipitation | |
| 75% Ethanol / MTBE | Broad range of metabolites | Liver, Bone Marrow, Cells | High coverage of metabolites | |
| 100% Isopropanol | Broad range of metabolites | Liver, Bone Marrow, Cells | High coverage of metabolites |
Note: Recovery is highly matrix-dependent. It is crucial to validate the extraction efficiency for your specific tissue type.
Table 2: Theoretical Impact of Antioxidants on Pantetheine Recovery
| Condition | Expected Pantetheine Recovery | Rationale |
| Standard Extraction (No Antioxidant) | Lower, with high variability | Susceptible to oxidation by atmospheric oxygen and endogenous enzymes. |
| Extraction with 1-10 mM DTT | Higher and more consistent | DTT protects the thiol group of pantetheine from oxidation by maintaining a reducing environment. |
| Extraction with Ascorbic Acid | Potentially higher | Ascorbic acid is a general antioxidant that can scavenge free radicals and may reduce pantetheine oxidation. |
Experimental Protocols
Protocol 1: Generic Protocol for Pantetheine Extraction from Liver Tissue with DTT
This protocol provides a general procedure for the extraction of pantetheine from liver tissue using protein precipitation with the addition of DTT to prevent oxidation.
Materials:
-
Frozen liver tissue
-
Homogenizer (e.g., bead beater, sonicator)
-
Cold (-20°C) extraction solvent: Acetonitrile with 0.1% formic acid
-
Dithiothreitol (DTT)
-
Internal Standard (IS) solution (if available)
-
Centrifuge capable of reaching 15,000 x g and maintaining 4°C
-
Low-adsorption microcentrifuge tubes
-
Centrifugal vacuum concentrator or nitrogen evaporator
Procedure:
-
Prepare Extraction Solvent with DTT: Freshly prepare the extraction solvent containing 1 mM DTT. For a 10 mL solution, add 15.4 mg of DTT.
-
Sample Preparation: Weigh approximately 50 mg of frozen liver tissue in a pre-chilled 2 mL microcentrifuge tube containing homogenization beads.
-
Extraction: Add 500 µL of the cold extraction solvent containing DTT and the internal standard.
-
Homogenization: Homogenize the tissue using a bead beater (e.g., 2 cycles of 30 seconds at 6 m/s) or a sonicator. Keep the sample on ice between cycles.
-
Protein Precipitation: Incubate the homogenate at -20°C for 30 minutes to facilitate protein precipitation.
-
Centrifugation: Centrifuge the sample at 15,000 x g for 15 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant to a new low-adsorption microcentrifuge tube, avoiding the protein pellet.
-
Drying: Evaporate the supernatant to dryness using a centrifugal vacuum concentrator or a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis. Vortex for 1 minute and sonicate for 5 minutes to ensure complete dissolution.
-
Final Centrifugation: Centrifuge at 15,000 x g for 5 minutes at 4°C to pellet any remaining particulates.
-
Analysis: Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.
Visualizations
Caption: Metabolic relationship between Pantothenic Acid, Pantetheine, and Pantethine.
Caption: Workflow for pantetheine extraction from tissue with antioxidant protection.
Caption: Potential oxidation pathway of pantetheine during tissue extraction.
Validation & Comparative
A Comparative Guide to the Neuroprotective Effects of Pantetheine in Neuroinflammation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the neuroprotective effects of pantetheine and its alternatives, cysteamine and alpha-lipoic acid, in preclinical models of neuroinflammation. The information presented is supported by experimental data to aid in the evaluation of these compounds for further research and development.
At a Glance: Performance Comparison
The following tables summarize the quantitative effects of pantetheine, cysteamine, and alpha-lipoic acid on key markers of neuroinflammation.
| Compound | Animal Model | Dosage | Key Efficacy Metrics | Reference |
| Pantetheine | 5xFAD Mouse (Alzheimer's Disease) | 15 mg, i.p., 3 times/week for 5.5 months | - 80% reduction in GFAP (astrogliosis marker)- 40% reduction in IBA1 (microgliosis marker)- 85% reduction in Aβ deposition- Significant reduction in IL-1β release | [1][2] |
| Cysteamine | MPTP Mouse (Parkinson's Disease) | 20 mg/kg/day | - Ameliorated loss of dopaminergic neurons | [3] |
| Alpha-Lipoic Acid | P301S Tau Mouse (Tauopathy) | High-dose | - Significant downregulation of GFAP, TNFα, and IL-1β | [4][5] |
| Alpha-Lipoic Acid | Dapsone-induced Neuroinflammation (Mouse) | 25 mg/kg | - Reduced astrocyte reactivity- Reduced IL-1β production | [6][7] |
Delving into the Mechanisms: Signaling Pathways
The neuroprotective effects of these compounds are mediated through distinct yet sometimes overlapping signaling pathways.
Pantetheine's Mechanism of Action
Pantethine, a precursor to Coenzyme A (CoA), is thought to exert its neuroprotective effects through multiple pathways.[1] It modulates glial cell activation, reduces oxidative stress, and regulates the expression of inflammatory genes.[1] A key proposed mechanism involves the inhibition of the NF-κB signaling pathway, a central regulator of inflammation.[1] By potentially altering the lipid composition of cell membranes, pantethine may prevent the translocation of NF-κB to the nucleus, thereby suppressing the transcription of pro-inflammatory genes like IL-1β.[1]
References
- 1. α-Lipoic acid improves abnormal behavior by mitigation of oxidative stress, inflammation, ferroptosis, and tauopathy in P301S Tau transgenic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Therapeutic Applications of Cysteamine and Cystamine in Neurodegenerative and Neuropsychiatric Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Therapeutic Applications of Cysteamine and Cystamine in Neurodegenerative and Neuropsychiatric Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. frontiersin.org [frontiersin.org]
- 6. α-Lipoic Acid Maintains Brain Glucose Metabolism via BDNF/TrkB/HIF-1α Signaling Pathway in P301S Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. α-Lipoic acid improves abnormal behavior by mitigation of oxidative stress, inflammation, ferroptosis, and tauopathy in P301S tau transgenic mice | AlzPED [alzped.nia.nih.gov]
A Comparative Analysis of Pantetheine and Pantothenic Acid as Coenzyme A Precursors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coenzyme A (CoA) is a fundamental cofactor in cellular metabolism, indispensable for numerous biochemical reactions, including the Krebs cycle and the synthesis and oxidation of fatty acids. The biosynthesis of this vital molecule predominantly starts from pantothenic acid (Vitamin B5). However, an alternative "salvage" pathway utilizing pantetheine has garnered significant attention, particularly for its therapeutic potential in metabolic disorders and neurodegenerative diseases. This guide provides an objective comparison of pantothenic acid and pantetheine as precursors for CoA synthesis, supported by experimental data and detailed methodologies.
Metabolic Pathways: Two Routes to Coenzyme A
Cells utilize two primary pathways to synthesize CoA: the canonical pathway, which begins with pantothenic acid, and a salvage pathway that can use pantetheine.
1. The Canonical Pathway from Pantothenic Acid:
This is a five-step enzymatic process that is highly conserved across various species.[1][2][3]
-
Step 1: Phosphorylation. Pantothenic acid is phosphorylated by pantothenate kinase (PanK) to form 4'-phosphopantothenate. This is the rate-limiting and primary regulatory step in CoA biosynthesis.[3][4]
-
Step 2: Cysteinyation. 4'-phosphopantothenate is condensed with cysteine by phosphopantothenoylcysteine synthetase (PPCS) .[5]
-
Step 3: Decarboxylation. The cysteine moiety is then decarboxylated by phosphopantothenoylcysteine decarboxylase (PPCDC) to yield 4'-phosphopantetheine.[5]
-
Step 4: Adenylylation. 4'-phosphopantetheine is adenylylated by phosphopantetheine adenylyltransferase (PPAT) to form dephospho-CoA.[5]
-
Step 5: Phosphorylation. Finally, dephospho-CoA is phosphorylated by dephospho-CoA kinase (DPCK) to produce the active coenzyme A.[6] In mammals, the last two steps are catalyzed by a bifunctional enzyme, CoA Synthase (COASY) .[6]
2. The Salvage Pathway from Pantetheine:
This pathway offers a crucial bypass to the rate-limiting step of the canonical pathway. Pantethine, the stable disulfide form of pantetheine, is readily converted to pantetheine in the body.[7]
-
Bypassing the Rate-Limiting Step: Pantetheine can be directly phosphorylated to 4'-phosphopantetheine by a kinase, which may be PanK itself or another yet-to-be-fully-identified kinase.[5][8] This circumvents the initial, and often feedback-inhibited, PanK-catalyzed step of the canonical pathway.[9]
-
Entry into the Main Pathway: The resulting 4'-phosphopantetheine directly enters the CoA biosynthesis pathway at the fourth step, where it is converted to dephospho-CoA by PPAT.[5]
This bypass mechanism makes pantetheine a potentially more efficient precursor for CoA synthesis, especially in conditions where PanK activity is compromised, such as in Pantothenate Kinase-Associated Neurodegeneration (PKAN).[5]
Comparative Efficiency and Bioavailability
Experimental evidence suggests that pantetheine can be a more efficient precursor for CoA synthesis than pantothenic acid under certain conditions.
A study on rat liver demonstrated that pantethine administration led to a more significant increase in total CoA content compared to pantothenate, even when cysteine was supplemented.[10] This highlights the efficiency of the salvage pathway in boosting hepatic CoA levels.
However, the bioavailability of orally administered pantethine is a critical factor. It is rapidly hydrolyzed in the intestine and plasma by the enzyme pantetheinase into pantothenic acid and cysteamine.[11] This means that while some pantetheine may be directly utilized by the salvage pathway, a portion of it is converted back to pantothenic acid, which then enters the canonical pathway.
Quantitative Data Summary
| Parameter | Pantothenic Acid | Pantetheine/Pantethine | Source |
| Primary Biosynthetic Pathway | Canonical 5-step pathway | Salvage pathway (bypasses PanK) | [3][5] |
| Rate-Limiting Enzyme | Pantothenate Kinase (PanK) | Bypasses PanK | [3] |
| CoA Synthesis Efficiency | Subject to feedback inhibition of PanK | Potentially more efficient, especially with impaired PanK | [10] |
| Oral Bioavailability | Absorbed via active transport and simple diffusion | Pantethine is rapidly hydrolyzed to pantothenic acid and cysteamine | [11][12] |
| Therapeutic Application | General vitamin supplementation | Investigated for PKAN and dyslipidemia | [13] |
| Effect on Rat Liver CoA | Increases CoA levels | More significant increase in CoA levels than pantothenate | [10] |
Experimental Protocols
Quantification of Intracellular Coenzyme A and its Thioesters
A common and reliable method for quantifying intracellular CoA levels involves High-Performance Liquid Chromatography (HPLC) following derivatization.[14]
1. Sample Preparation and Extraction:
-
Cell Culture: Harvest cells and wash with cold phosphate-buffered saline (PBS).
-
Tissue: Snap-freeze tissue in liquid nitrogen and grind to a fine powder.
-
Extraction: Lyse cells or resuspend tissue powder in a suitable extraction buffer (e.g., perchloric acid or methanol-based solutions) to precipitate proteins and extract metabolites.[5][15]
-
Centrifugation: Centrifuge the lysate at high speed (e.g., 14,000 x g) at 4°C to pellet cellular debris.[5]
-
Neutralization: Carefully transfer the supernatant to a new tube and neutralize with a suitable base (e.g., K2CO3) to a pH between 6.0 and 7.0.[5]
-
Final Centrifugation: Centrifuge again to remove any precipitate. The resulting supernatant contains the CoA species.[5]
2. Derivatization:
-
To enhance detection, the free thiol group of CoA is derivatized. A common derivatizing agent is monobromobimane (mBBr), which forms a fluorescent adduct with CoA.[14]
-
Incubate the extracted sample with an excess of mBBr in the dark at room temperature.[14]
3. HPLC Analysis:
-
Column: Use a reverse-phase C18 column.[14]
-
Mobile Phase: A gradient of a suitable buffer (e.g., potassium phosphate) and an organic solvent (e.g., acetonitrile) is typically used for separation.
-
Detection: The derivatized CoA can be detected by a UV/Visible detector (e.g., at 393 nm for the mBBr adduct) or a fluorescence detector (e.g., excitation at 393 nm and emission at 470 nm for the mBBr adduct).[14]
-
Quantification: Calculate the concentration of CoA by comparing the peak area to a standard curve generated with known concentrations of CoA.[14]
Pantetheinase Activity Assay
The activity of pantetheinase, the enzyme that hydrolyzes pantetheine, can be measured spectrophotometrically.[5]
1. Reagents:
-
Assay Buffer: 100 mM Phosphate buffer, pH 7.0.
-
Substrate: A chromogenic substrate such as pantothenate-p-nitroanilide (pPNa).
-
Sample: Plasma, serum, or clarified tissue homogenate.
2. Procedure:
-
In a 96-well plate or cuvette, add the sample to the assay buffer.
-
Initiate the reaction by adding the substrate.
-
Monitor the increase in absorbance at 405 nm, which corresponds to the release of the chromogenic product (p-nitroanilide).
-
The rate of change in absorbance is proportional to the pantetheinase activity.
Visualizing the Pathways
References
- 1. books.rsc.org [books.rsc.org]
- 2. Regulation of coenzyme A biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biosynthesis of Pantothenic Acid and Coenzyme A - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regulation of coenzyme A biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. altmedrev.com [altmedrev.com]
- 8. Pantetheine kinase - Wikipedia [en.wikipedia.org]
- 9. Vitamin B5: pantethine vs pantothenic acid (calcium pantothenate) - Rapamycin Longevity News [rapamycin.news]
- 10. Pantethine and pantothenate effect on the CoA content of rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Metabolism of pantethine in cystinosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pantothenic Acid [ods.od.nih.gov]
- 13. alzdiscovery.org [alzdiscovery.org]
- 14. Quantification of Coenzyme A in Cells and Tissues [jove.com]
- 15. researchgate.net [researchgate.net]
Comparative Guide to Pantetheine's Role in Mitochondrial Function and Respiration
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of pantetheine's performance in supporting mitochondrial function and respiration against other alternatives, supported by experimental data.
Introduction to Pantetheine and Mitochondrial Function
Pantetheine is the dimeric form of pantetheine, a precursor to Coenzyme A (CoA). CoA is a pivotal molecule in cellular metabolism, particularly within the mitochondria, where it plays a central role in the Krebs cycle and fatty acid β-oxidation, both critical for ATP production.[1] Mitochondrial dysfunction is a hallmark of numerous pathologies, including neurodegenerative diseases, cardiovascular disorders, and metabolic syndromes.[1] Pantetheine has emerged as a molecule of interest for its potential to modulate mitochondrial activity, primarily through its conversion to CoA.[1]
What distinguishes pantetheine is its ability to bypass several enzymatic steps required for the conversion of pantothenic acid (Vitamin B5) to CoA, a process known as the "salvage pathway".[1] This alternative route is particularly relevant in pathological conditions where the de novo synthesis of CoA from pantothenic acid may be impaired.[1][2]
Comparative Data on Mitochondrial Function
This section presents quantitative data from studies investigating the effects of pantetheine and its alternatives on key parameters of mitochondrial function.
Pantetheine vs. Pantothenic Acid
Pantetheine is considered more efficient in synthesizing CoA than pantothenic acid. One study demonstrated that pantethine induces a significant increase in the total CoA content in both perfused rat liver and liver homogenate, a feat not replicated by pantothenic acid, even in the presence of cysteine.[3]
A study on a mouse model of pantothenate kinase-associated neurodegeneration (PKAN), a condition characterized by impaired CoA synthesis, provided quantitative data on the effects of pantethine on mitochondrial oxygen consumption.
Table 1: Effect of Pantethine on Mitochondrial Oxygen Consumption Rate (OCR) in a PKAN Mouse Model [4]
| Condition | Basal OCR (pmol O₂/min/mg protein) | ADP-stimulated OCR (pmol O₂/min/mg protein) | Oligomycin-inhibited OCR (pmol O₂/min/mg protein) |
| Pank2+/+ (Wild-Type) | ~15 | ~40 | ~10 |
| Pank2+/+ with Pantethine | ~20 | ~80 | ~15 |
| Pank2-/- (PKAN model) | ~12 | ~25 | ~8 |
| Pank2-/- with Pantethine | ~18 | ~50 | ~12 |
Data adapted from a study on a mouse model of pantothenate kinase-associated neurodegeneration.[4]
Furthermore, pantetheine has been shown to preserve the activity of mitochondrial complex I, a crucial component of the electron transport chain, in the face of neurotoxic insults.
Table 2: Preservation of Mitochondrial Complex I Activity by Pantethine in the Presence of MPP+ [4]
| MPP+ Concentration (mM) | Saline-Treated (% of control) | Pantethine-Treated (% of control) |
| 0 | 100 | 100 |
| 1.25 | ~70 | ~90 |
| 2.5 | ~50 | ~75 |
| 5 | ~30 | ~60 |
Data represents the preservation of mitochondrial complex I activity in the presence of the neurotoxin MPP+.[4]
Pantetheine Derivatives vs. N-Acetylcysteine (NAC)
A study comparing the effects of D-panthenol (a derivative of pantothenic acid) and N-acetylcysteine (NAC), a precursor to the antioxidant glutathione, on brain mitochondria under oxidative stress revealed their respective protective roles.
Table 3: Effect of D-Panthenol and NAC on Mitochondrial Enzyme Activity under Oxidative Stress (tBHP-induced) [5]
| Treatment | Succinate Dehydrogenase Activity (% of control) | α-ketoglutarate Dehydrogenase Activity (% of control) | Aconitase Activity (% of control) |
| Control | 100 | 100 | 100 |
| tBHP (600 µM) | 71 | 75 | 70 |
| tBHP + D-Panthenol (50 µM) | ~95 | ~98 | ~96 |
| tBHP + D-Panthenol (100 µM) | ~98 | ~100 | ~98 |
tBHP (tert-butyl hydroperoxide) is an inducer of oxidative stress.
Table 4: Effect of D-Panthenol and NAC on Glutathione Levels in Brain Mitochondria under Oxidative Stress (FeSO₄-induced) [5]
| Treatment | GSH (nmol/mg protein) | GSSG (nmol/mg protein) | GSH/GSSG Ratio |
| Control | 8.5 | 0.4 | 21.25 |
| FeSO₄ (0.05 mM) | 5.2 | 1.2 | 4.33 |
| FeSO₄ + D-Panthenol (0.5 mM) + Succinate (5 mM) | 7.8 | 0.6 | 13.0 |
| FeSO₄ + D-Panthenol (0.5 mM) + Succinate (5 mM) + NAC (1 mM) | 8.3 | 0.45 | 18.44 |
FeSO₄ induces oxidative stress through Fenton reactions.
Signaling Pathways and Experimental Workflows
Coenzyme A Biosynthesis Pathway from Pantetheine
The following diagram illustrates the conversion of pantetheine to Coenzyme A, highlighting the salvage pathway that bypasses the initial steps required for pantothenic acid.
Caption: Pantetheine to Coenzyme A metabolic pathway.
Experimental Workflow: Assessing Mitochondrial Respiration
This diagram outlines a typical experimental workflow for evaluating the impact of a compound on mitochondrial respiration using Seahorse XF technology.
Caption: Workflow for mitochondrial respiration analysis.
Logical Flow: Pantetheine's Impact on Mitochondrial Bioenergetics
This diagram illustrates the logical relationship between pantetheine supplementation and its downstream effects on mitochondrial function.
Caption: Pantetheine's effect on mitochondrial bioenergetics.
Experimental Protocols
Measurement of Mitochondrial Oxygen Consumption Rate (OCR)
This protocol is adapted from methodologies utilizing Seahorse XF technology.[5][6]
Materials:
-
Seahorse XF Analyzer
-
Seahorse XF Cell Culture Microplates
-
Pantetheine, Pantothenic Acid, or other compounds of interest
-
Assay Medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)
-
Mitochondrial stress test compounds: Oligomycin, FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone), Rotenone, and Antimycin A
-
Cultured cells of interest
Procedure:
-
Cell Plating: Seed cells in a Seahorse XF cell culture microplate at a pre-optimized density and allow them to adhere overnight.
-
Compound Treatment: On the day of the assay, replace the culture medium with the assay medium containing the desired concentrations of pantetheine, pantothenic acid, or vehicle control.
-
Incubation: Incubate the plate in a non-CO₂ incubator at 37°C for at least one hour prior to the assay.
-
Instrument Calibration: Calibrate the Seahorse XF Analyzer sensor cartridge with the provided calibration solution.
-
Assay Execution: Place the cell plate in the Seahorse XF Analyzer and initiate the measurement protocol. The instrument will first measure the basal OCR.
-
Mitochondrial Stress Test: The instrument will sequentially inject the mitochondrial inhibitors from the sensor cartridge to determine key parameters of mitochondrial respiration:
-
Oligomycin: Inhibits ATP synthase, allowing for the measurement of ATP-linked respiration.
-
FCCP: An uncoupling agent that collapses the proton gradient and disrupts the mitochondrial membrane potential, allowing for the measurement of maximal respiration.
-
Rotenone and Antimycin A: Inhibit complex I and III, respectively, shutting down mitochondrial respiration and allowing for the measurement of non-mitochondrial oxygen consumption.
-
-
Data Analysis: The Seahorse XF software calculates the various OCR parameters, which can then be compared across different treatment groups.
Measurement of Mitochondrial Complex I Activity
This protocol is a general guide for assessing the activity of Complex I (NADH:ubiquinone oxidoreductase).
Materials:
-
Isolated mitochondria
-
Spectrophotometer or plate reader
-
Reaction buffer (e.g., potassium phosphate buffer, pH 7.4)
-
NADH
-
Ubiquinone (Coenzyme Q₁)
-
Rotenone (Complex I inhibitor)
-
Detergent (e.g., n-dodecyl β-D-maltoside) to solubilize mitochondrial membranes
Procedure:
-
Mitochondrial Isolation: Isolate mitochondria from cells or tissues using standard differential centrifugation protocols.
-
Reaction Setup: In a cuvette or microplate well, add the reaction buffer, solubilized mitochondria, and ubiquinone.
-
Initiate Reaction: Start the reaction by adding NADH.
-
Spectrophotometric Measurement: Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH. The rate of this decrease is proportional to the activity of Complex I.
-
Inhibitor Control: To determine the specific activity of Complex I, perform a parallel reaction in the presence of rotenone. The rotenone-sensitive rate is calculated by subtracting the rate in the presence of the inhibitor from the total rate.
-
Protein Quantification: Determine the protein concentration of the mitochondrial sample to normalize the enzyme activity (e.g., in nmol/min/mg protein).
Measurement of Coenzyme A Levels
This protocol provides a general overview for the quantification of CoA in biological samples.[7]
Materials:
-
Biological samples (cells or tissues)
-
Extraction buffer (e.g., perchloric acid or trichloroacetic acid)
-
LC-MS/MS system (Liquid Chromatography-Tandem Mass Spectrometry)
-
CoA standards
Procedure:
-
Sample Collection and Quenching: Rapidly harvest and quench metabolic activity in the biological samples, typically by flash-freezing in liquid nitrogen.
-
Extraction: Homogenize the samples in a cold extraction buffer to precipitate proteins and extract small molecules, including CoA.
-
Centrifugation: Centrifuge the homogenate to pellet the protein precipitate.
-
Supernatant Collection: Carefully collect the supernatant containing the CoA.
-
LC-MS/MS Analysis: Analyze the supernatant using an LC-MS/MS system. The liquid chromatography step separates CoA from other molecules in the extract, and the tandem mass spectrometry allows for its specific and sensitive quantification based on its mass-to-charge ratio.
-
Quantification: Generate a standard curve using known concentrations of CoA standards to quantify the amount of CoA in the samples.
Conclusion
The available evidence suggests that pantetheine is a potent precursor for Coenzyme A synthesis, potentially more so than pantothenic acid, particularly in contexts of impaired mitochondrial function. Its ability to utilize the salvage pathway for CoA production makes it a compelling candidate for interventions aimed at bolstering mitochondrial respiration and protecting against mitochondrial dysfunction. The provided data and protocols offer a framework for researchers and drug development professionals to further investigate and validate the therapeutic potential of pantetheine in a variety of disease models characterized by compromised mitochondrial bioenergetics. Further head-to-head comparative studies with other mitochondrial support agents will be crucial to fully elucidate its relative efficacy.
References
- 1. Methods for assessing mitochondrial quality control mechanisms and cellular consequences in cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Guidelines on experimental methods to assess mitochondrial dysfunction in cellular models of neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
Pantetheine's Promise: A Comparative Analysis of its Efficacy in Animal Models of Pantothenate Kinase Deficiency
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the experimental evidence supporting the therapeutic potential of pantetheine in animal models of Pantothenate Kinase-Associated Neurodegeneration (PKAN), a debilitating neurodegenerative disorder stemming from mutations in the PANK2 gene. This deficiency disrupts the biosynthesis of Coenzyme A (CoA), an essential metabolic cofactor, leading to severe motor dysfunction, neurodegeneration, and iron accumulation in the brain. Pantetheine, a precursor to CoA, has emerged as a promising therapeutic strategy by offering a potential bypass to the enzymatic block caused by PANK2 deficiency.
This guide summarizes the key quantitative findings from studies in mouse, Drosophila, and zebrafish models, details the experimental protocols used to assess pantetheine's efficacy, and visualizes the underlying biochemical pathways and experimental workflows.
Quantitative Efficacy of Pantetheine
The efficacy of pantetheine has been evaluated across different animal models, each recapitulating distinct aspects of PKAN. The following tables summarize the key quantitative outcomes of pantetheine treatment.
Table 1: Efficacy of Pantetheine in the Pank2 Knockout Mouse Model
A key study by Brunetti et al. (2013) utilized a Pank2 knockout mouse model (Pank2-/-) fed a ketogenic diet to induce a PKAN-like phenotype. Pantethine administration demonstrated a significant rescue of these disease-related characteristics.[1][2]
| Parameter | Metric | Pank2+/+ (Control) | Pank2-/- on Ketogenic Diet | Pank2-/- on Ketogenic Diet + Pantethine |
| Motor Function | Spontaneous Movements (counts) | ~1800 | ~400 | ~1600 |
| Treadmill Test (distance in meters) | 180 m | 50 m | Restored to control levels | |
| Footprint Pattern (stride length/gait) | Normal | Shorter stride, irregular gait | Abolished movement disorders | |
| Phenotype | Body Weight | Normal | Significantly reduced | Similar to wild-type |
| Clinical Signs | Normal | Kyphosis, feet clasping | No signs of kyphosis or feet clasping | |
| Mitochondrial Health | Mitochondrial Morphology (CNS & PNS) | Normal | Swollen, degenerated cristae | Completely rescued morphology |
| Mitochondrial Membrane Potential (Neurons) | Preserved (red fluorescence) | Defective (green fluorescence) | Restored | |
| Oxygen Consumption Rate (Mitochondria) | Baseline | - | Significantly increased |
Table 2: Efficacy of Pantethine in the Drosophila (Fruit Fly) Model of PKAN
Rana et al. (2010) utilized a Drosophila model with mutations in the dPANK/fbl gene, the homolog of human PANK2. This model exhibits neurodegeneration, reduced lifespan, and locomotor deficits. Pantethine supplementation was shown to rescue these phenotypes.[3][4][5]
| Parameter | Metric | dPANK/fbl Mutant | dPANK/fbl Mutant + Pantethine |
| Biochemical | Coenzyme A (CoA) Levels | Below detection limit | Restored |
| Cellular | Mitochondrial Function | Impaired | Improved |
| Brain Degeneration | Present | Rescued | |
| Physiological | Locomotor Abilities | Impaired | Enhanced |
| Lifespan | Reduced | Increased |
Table 3: Efficacy of Pantethine in the Zebrafish Model of PKAN
A study utilizing a zebrafish model with a knockdown of the pank2 gene demonstrated severe developmental defects in the nervous and vascular systems. Treatment with pantethine was able to rescue these abnormalities.[6][7]
| Parameter | Metric | pank2 Knockdown | pank2 Knockdown + Pantethine |
| Developmental | Brain Morphology | Perturbed, hydrocephalus | Normal development restored |
| Vascular System | Edema, hemorrhages | Normal development restored |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. The following sections outline the key experimental protocols employed in the cited studies.
Mouse Model (Pank2-/-)
-
Animal Model: Pank2 knockout (Pank2-/-) mice and wild-type (Pank2+/+) littermates were used.
-
Diet-Induced Phenotype: A ketogenic diet (low glucose, high lipid) was administered to Pank2-/- mice to induce a PKAN-like syndrome.[1][2]
-
Pantethine Administration: Pantethine was administered to a subset of mice on both standard and ketogenic diets. A dose of up to 480 mg/kg/day was found to be well-tolerated.[1]
-
Behavioral Analysis:
-
Histological and Mitochondrial Analysis:
-
Electron Microscopy: Tissues from the central and peripheral nervous systems were analyzed for mitochondrial morphology.
-
JC-1 Staining: Neuronal cultures were stained with JC-1 to assess mitochondrial membrane potential.[1]
-
-
Mitochondrial Respiration: Oxygen consumption rates were measured in isolated brain mitochondria.
Drosophila Model (dPANK/fbl mutant)
-
Animal Model: Drosophila melanogaster with mutations in the dPANK/fbl gene were used.
-
Pantethine Administration: Pantethine was added to the fly food at a concentration of 1.6 mg/mL.[8]
-
Biochemical Analysis:
-
CoA Measurement: High-performance liquid chromatography (HPLC) was used to determine CoA levels in whole flies and S2 cells.[8]
-
-
Phenotypic Analysis:
-
Lifespan Assay: The survival rate of flies was monitored over time.
-
Locomotor Assay: Climbing assays were performed to assess motor function.
-
Histology: Brain sections were analyzed for signs of neurodegeneration.
-
Zebrafish Model (pank2 knockdown)
-
Animal Model: Zebrafish embryos were used.
-
Gene Knockdown: A splice-inhibiting morpholino was injected into embryos to knock down pank2 expression.[7]
-
Pantethine Treatment: Embryos were exposed to pantethine (30 μM) in the fish water.[9]
-
Phenotypic Analysis:
Visualizing the Mechanism and Workflow
The following diagrams, generated using the DOT language, illustrate the proposed mechanism of action of pantethine and the general experimental workflow.
Caption: Coenzyme A biosynthesis pathway and the proposed pantethine rescue mechanism.
Caption: General experimental workflow for evaluating pantetheine efficacy in animal models.
References
- 1. Pantethine treatment is effective in recovering the disease phenotype induced by ketogenic diet in a pantothenate kinase-associated neurodegeneration mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pantethine rescues a Drosophila model for pantothenate kinase–associated neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pantethine rescues a Drosophila model for pantothenate kinase-associated neurodegeneration [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Knock-down of pantothenate kinase 2 severely affects the development of the nervous and vascular system in zebrafish, providing new insights into PKAN disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Pantetheine vs. Its Derivatives in Lipid Metabolism: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
Pantetheine, a derivative of vitamin B5 (pantothenic acid), and its related compounds have garnered significant interest for their potential role in modulating lipid metabolism. This guide provides a detailed, evidence-based comparison of pantetheine and its key derivative, pantethine, focusing on their efficacy in altering lipid profiles. We delve into the outcomes of head-to-head clinical studies, present the quantitative data in a clear, comparative format, and outline the experimental protocols employed in this research. Furthermore, we visualize the underlying biochemical pathways and experimental designs to offer a comprehensive overview for research and development professionals.
Quantitative Comparison of Efficacy
The following tables summarize the key quantitative findings from clinical trials investigating the effects of pantethine and its metabolic precursor, Coenzyme A (CoA), on plasma lipid levels.
Table 1: Head-to-Head Comparison of Coenzyme A and Pantethine in Patients with Moderate Dyslipidemia [1]
| Parameter | Coenzyme A (400 U/d) - 8 Weeks | Pantethine (600 U/d) - 8 Weeks | p-value (between groups) |
| Triglyceride Reduction | 33.3% | 16.5% | < 0.001 |
| Total Cholesterol Reduction | Significant Reduction (P < 0.05 vs. baseline) | - | 0.026 |
| Non-HDL-C Reduction | Significant Reduction (P < 0.05 vs. baseline) | - | 0.005 |
| LDL-C | No significant difference | No significant difference | > 0.05 |
| HDL-C | Increased (P < 0.05 vs. baseline) | No significant difference | > 0.05 |
Data from a randomized, double-blind, multicenter study involving 216 subjects.[1]
Table 2: Efficacy of Pantethine Supplementation in Low- to Moderate-Cardiovascular Risk Subjects [2]
| Parameter | Pantethine (600-900 mg/day) - 16 Weeks | Placebo - 16 Weeks | p-value (vs. placebo) |
| Total Cholesterol | Significant Decrease (P=0.040) | No significant improvement | - |
| LDL-C | 11% decrease from baseline | 3% increase from baseline | 0.006 (at 16 weeks) |
| Non-HDL-C | Significant Decrease (P=0.042) | No significant improvement | - |
Data from a triple-blinded, placebo- and diet-controlled investigation with 32 subjects.[2]
Experimental Protocols
A detailed understanding of the methodologies used in these studies is crucial for interpreting the results and designing future research.
Study 1: Coenzyme A vs. Pantethine for Hyperlipidemia [1]
-
Study Design: A randomized, double-blind, multicenter study.
-
Participants: 216 subjects (124 males, 92 females, aged 18-75 years) with moderate dyslipidemia (triglyceride levels between 2.3-6.5 mmol/L).
-
Intervention: Participants were randomly assigned to one of two groups:
-
Coenzyme A (CoA) group: 400 U/day.
-
Pantethine group: 600 U/day.
-
-
Duration: 8 weeks.
-
Data Collection: Blood lipoproteins, liver and renal function, blood glucose, and complete blood count were measured at baseline and after 4 and 8 weeks of treatment.
Study 2: Pantethine for Low- to Moderate-Cardiovascular Risk Subjects [2]
-
Study Design: A randomized, triple-blinded, placebo-controlled study.
-
Participants: 32 subjects with low- to moderate-cardiovascular disease risk eligible for statin therapy.
-
Intervention:
-
All participants followed a Therapeutic Lifestyle Change (TLC) diet for a 4-week lead-in period.
-
Participants were then randomized to receive either pantethine or a placebo for 16 weeks.
-
Pantethine dosage: 600 mg/day for the first 8 weeks, followed by 900 mg/day for the remaining 8 weeks.
-
-
Data Collection: Lipid profiles (total cholesterol, LDL-C, non-HDL-C) were measured at baseline and at weeks 4, 8, 12, and 16.
Visualizing the Mechanisms and Workflows
To further elucidate the processes involved, the following diagrams illustrate the biochemical pathway of pantethine and a typical experimental workflow for a clinical trial in this area.
Caption: Metabolic pathway of pantethine and its influence on lipid metabolism.
Caption: A typical workflow for a randomized controlled trial on pantethine.
Mechanism of Action
Pantethine is the dimeric, or disulfide, form of pantetheine.[3] In the body, it is converted to pantetheine, which then serves as a precursor for the synthesis of Coenzyme A (CoA).[4][5] CoA is a fundamental cofactor in numerous metabolic pathways, including the synthesis and oxidation of fatty acids.[4][5]
The lipid-lowering effects of pantethine are believed to be mediated through several mechanisms:
-
Inhibition of Cholesterol Synthesis: Pantethine may inhibit HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[2][4]
-
Inhibition of Fatty Acid Synthesis: It is also thought to inhibit acetyl-CoA carboxylase, a key enzyme in fatty acid synthesis.[2][4]
-
Enhanced Fatty Acid Oxidation: By increasing intracellular CoA levels, pantethine may promote the breakdown of fatty acids for energy.[5]
Conclusion
The available head-to-head clinical data suggests that while both Coenzyme A and pantethine can favorably modulate lipid profiles, Coenzyme A may offer a more pronounced reduction in triglycerides.[1][3] However, pantethine has demonstrated consistent efficacy in lowering total cholesterol, LDL-C, and non-HDL-C in individuals with low to moderate cardiovascular risk, particularly when combined with dietary interventions.[2] The mechanisms underlying these effects are rooted in the central role of Coenzyme A in lipid metabolism. Further large-scale, long-term studies are warranted to fully elucidate the comparative efficacy and therapeutic potential of pantetheine and its various derivatives in the management of dyslipidemia.
References
- 1. Efficacy and tolerability of coenzyme A vs pantethine for the treatment of patients with hyperlipidemia: A randomized, double-blind, multicenter study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pantethine, a derivative of vitamin B5, favorably alters total, LDL and non-HDL cholesterol in low to moderate cardiovascular risk subjects eligible for statin therapy: a triple-blinded placebo and diet-controlled investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. alzdiscovery.org [alzdiscovery.org]
- 4. What is the mechanism of Pantethine? [synapse.patsnap.com]
- 5. What is Pantethine used for? [synapse.patsnap.com]
A Comparative Guide to Pantetheinase Activity and Pantetheine Metabolism Across Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-species comparison of pantetheinase activity and pantetheine metabolism, offering valuable insights for researchers in metabolic diseases, inflammation, and drug development. Pantetheinase, primarily encoded by the Vanin (VNN) genes, is a key enzyme in the Coenzyme A (CoA) salvage pathway, hydrolyzing pantetheine into pantothenic acid (vitamin B5) and cysteamine.[1][2] Understanding the species-specific differences in this pathway is crucial for the accurate translation of preclinical research to human applications.
Cross-Species Comparison of Pantetheinase Activity
Pantetheinase activity has been identified across a range of species, with the VNN1 gene product being the predominant tissue isoform in both mice and humans.[2][3] While extensive comparative data on kinetic parameters such as Kcat are limited, inhibitor studies provide a valuable surrogate for understanding species-specific differences in the enzyme's active site.
Table 1: Comparison of Inhibitor IC50 Values for Pantetheinase Across Species
| Inhibitor | Human (IC50) | Mouse (IC50) | Rat (IC50) | Bovine (IC50) | Dog (IC50) |
| PFI-653 | 6.85 nM (recombinant), 9.0 nM (plasma) | 24.5 nM (recombinant), 53.4 nM (plasma) | Yes (binds) | - | Yes (binds) |
| RR6 | 40 nM (serum) | - | 87 nM (serum) | 41 nM (serum) | - |
Data compiled from publicly available sources.[3] It is important to note that IC50 values can be influenced by assay conditions and the source of the enzyme (recombinant vs. native).
Tissue Distribution of Pantetheinase (VNN1)
The expression of VNN1, and consequently pantetheinase activity, shows both similarities and differences in tissue distribution across species, which can have significant physiological implications.
Table 2: Tissue-Specific mRNA Expression of VNN1 in Human and Mouse
| Tissue | Human VNN1 Expression | Mouse Vnn1 Expression |
| Kidney | High[4] | High[1][4] |
| Liver | High[4] | High[1][4] |
| Intestine | High (Duodenum, Jejunum)[4] | High[1][4] |
| Spleen | High[4] | Moderate[1] |
| Blood | High[4] | - |
| Lung | High[4] | Low[1] |
Expression levels are qualitative summaries from various sources.
Experimental Protocols
Accurate measurement of pantetheinase activity and its metabolites is fundamental for comparative studies. Below are detailed methodologies for key experiments.
Protocol 1: Spectrophotometric Assay for Pantetheinase Activity
This protocol is adapted from established methods and relies on the detection of the thiol group of cysteamine produced from the hydrolysis of pantetheine.
Materials:
-
Phosphate buffer (100 mM, pH 8.0)
-
D-Pantetheine (Substrate)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Enzyme source (tissue homogenate, cell lysate, or purified enzyme)
-
Spectrophotometer capable of reading at 412 nm
Procedure:
-
Prepare a reaction mixture in a microcuvette containing:
-
800 µL of phosphate buffer (100 mM, pH 8.0)
-
100 µL of DTNB solution (10 mM in phosphate buffer)
-
50 µL of enzyme source.
-
-
Incubate the mixture at 37°C for 5 minutes to allow for temperature equilibration.
-
Initiate the reaction by adding 50 µL of D-pantetheine solution (10 mM in water).
-
Immediately monitor the increase in absorbance at 412 nm for 5-10 minutes. The rate of increase in absorbance is proportional to the rate of cysteamine production.
-
Calculate the enzyme activity using the molar extinction coefficient of 2-nitro-5-thiobenzoate (TNB) at 412 nm (14,150 M⁻¹cm⁻¹).
Protocol 2: LC-MS/MS for the Analysis of Pantetheine and its Metabolites
This protocol provides a general framework for the sensitive and specific quantification of pantetheine, pantothenic acid, and cysteamine in biological samples.
Sample Preparation (Plasma):
-
To 100 µL of plasma, add an appropriate internal standard.
-
Precipitate proteins by adding 400 µL of ice-cold acetonitrile containing 0.1% formic acid.
-
Vortex vigorously for 1 minute and incubate at -20°C for 20 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.[5]
LC-MS/MS Parameters:
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Ionization: Electrospray ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor/product ion transitions for each analyte.
Table 3: Example MRM Transitions for Pantetheine and Metabolites
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Pantetheine | 279.1 | 146.1 |
| Pantothenic Acid | 220.1 | 90.1 |
| Cysteamine | 78.0 | 61.0 |
These are example transitions and should be optimized for the specific instrument used.[5]
Signaling and Metabolic Pathways
The metabolism of pantetheine is intricately linked to the broader Coenzyme A biosynthesis and salvage pathways, which are highly conserved across species.
Caption: Overview of Pantetheine Metabolism and the central role of Pantetheinase.
The hydrolysis of pantetheine by pantetheinase is a critical step in the CoA salvage pathway, allowing for the recycling of pantothenic acid for de novo CoA synthesis.
Caption: General workflow for the cross-species comparison of pantetheinase activity.
References
- 1. Diverse Biological Activities of the Vascular Non-Inflammatory Molecules - The Vanin Pantetheinases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pantothenate and CoA biosynthesis in Apicomplexa and their promise as antiparasitic drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Vanin 1: Its Physiological Function and Role in Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Safety Operating Guide
Navigating Pantetheine Disposal: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the responsible disposal of chemical reagents is a cornerstone of laboratory safety and environmental stewardship. This guide provides essential, immediate safety and logistical information for the proper disposal of pantetheine, ensuring operational compliance and minimizing environmental impact. While some sources classify pantetheine as non-hazardous, others indicate significant environmental risks, necessitating a cautious and informed approach to its disposal.
Immediate Safety and Handling
Before initiating any disposal procedures, it is crucial to be equipped with the appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a laboratory coat. All handling of pantetheine should occur in a well-ventilated area, preferably within a fume hood, to prevent the inhalation of any aerosols or fine particles.
In the event of accidental exposure, adhere to the following first-aid measures:
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open to ensure thorough rinsing. Seek prompt medical attention.
-
Skin Contact: Remove any contaminated clothing and wash the affected skin area thoroughly with soap and water.
-
Inhalation: Move the individual to an area with fresh air. If breathing becomes difficult, seek immediate medical assistance.
-
Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.
Conflicting Hazard Classifications
Safety Data Sheets (SDS) for pantetheine and its disulfide form, pantethine, present conflicting information regarding its hazard classification. This discrepancy underscores the importance of a conservative approach to its handling and disposal.
| Source | Hazard Classification | Key Precautionary Statements |
| AbMole BioScience | Not a hazardous substance or mixture.[1] | None specified.[1] |
| Cayman Chemical | Very toxic to aquatic life.[2] | P273: Avoid release to the environment. P391: Collect spillage. P501: Dispose of contents/container in accordance with local/regional/national/international regulations.[2] |
| Spectrum Laboratory Products | Slightly hazardous in case of skin contact (irritant), of eye contact (irritant), of ingestion, of inhalation.[3] | Not specified. |
Given the potential for significant aquatic toxicity, it is imperative to treat pantetheine as a hazardous substance for disposal purposes to prevent environmental contamination.
Step-by-Step Disposal Protocol
The guiding principle for pantetheine disposal is the prevention of its release into the environment. Under no circumstances should pantetheine be disposed of down the drain or in regular solid waste.
-
Waste Collection:
-
Collect all waste pantetheine, including pure substance, solutions, and any contaminated materials (e.g., pipette tips, weighing paper, gloves), in a dedicated, clearly labeled, and sealed waste container.
-
The container should be made of a material compatible with the chemical. A high-density polyethylene (HDPE) or glass container is generally suitable.
-
Label the container clearly as "Hazardous Waste: Pantetheine" and include the date of accumulation.
-
-
Storage of Waste:
-
Store the sealed waste container in a designated hazardous waste accumulation area within the laboratory.
-
This area should be secure, well-ventilated, and away from incompatible materials.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for the pickup and proper disposal of the pantetheine waste.
-
Provide them with the Safety Data Sheet (preferably the one from Cayman Chemical indicating aquatic toxicity) and an estimate of the quantity of waste.
-
-
Documentation:
-
Maintain a record of the amount of pantetheine waste generated and the date it was sent for disposal. This is a crucial aspect of laboratory compliance and responsible chemical management.
-
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of pantetheine.
Caption: Workflow for the safe disposal of pantetheine waste.
References
Personal protective equipment for handling Pantethein
This guide provides immediate safety, handling, and disposal protocols for laboratory professionals working with Pantetheine. Adherence to these procedures is critical for ensuring personal safety and maintaining the integrity of the compound.
Hazard Identification and Personal Protective Equipment (PPE)
Safety data sheets present conflicting information regarding the hazards of Pantetheine. While some sources classify it as non-hazardous[1], others indicate it may be slightly hazardous upon contact or inhalation and is very toxic to aquatic life[2][3]. Therefore, a cautious approach is mandatory.
Recommended Personal Protective Equipment:
| Protection Type | Equipment | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | To prevent skin contact, as the substance may be a skin irritant[3]. |
| Eye Protection | Safety glasses with side shields or goggles. | To protect eyes from potential splashes or dust. |
| Body Protection | Laboratory coat. | To protect street clothes and provide an additional layer of skin protection. |
| Respiratory Protection | Use in a well-ventilated area. A NIOSH-approved respirator may be necessary if handling large quantities or if dust/aerosols are generated. | To avoid inhalation of dust or mists, which may cause respiratory tract irritation[3]. |
Handling and Storage Procedures
Proper handling and storage are crucial to ensure the stability of Pantetheine and the safety of laboratory personnel.
Handling:
-
Do not breathe in dust, fumes, or mists[2].
-
Prepare solutions fresh for each experiment whenever possible[4][5].
-
If storing stock solutions, aliquot into single-use volumes to minimize freeze-thaw cycles[5].
-
Solutions requiring sterility should be filter-sterilized using a 0.22 µm filter[4].
-
Do not autoclave solutions containing Pantetheine, as high temperatures will cause degradation[4].
Storage:
-
Short-term: Store in a tightly sealed, light-resistant container in a refrigerator at 2°C to 8°C[4].
-
Long-term: For liquid forms, store at -20°C for up to two years. When in a solvent, store at -80°C for up to one year[4][6].
-
Humidity Control: Pantetheine is hygroscopic (absorbs moisture). Store with a desiccant to prevent degradation[4].
Quantitative Data Summary
The following table summarizes key quantitative information for Pantetheine.
| Property | Value | Reference |
| Molecular Formula | C11H22N2O4S | [7] |
| Molecular Weight | 278.37 g/mol | [7] |
| Boiling Point | 635°C at 760 mmHg | [7] |
| Flash Point | 337.8°C | [7] |
| Density | 1.202 g/cm³ | [7] |
Spill and Disposal Plan
Immediate and appropriate response to spills and proper disposal are essential to mitigate risks.
Spill Response Workflow:
A clear, step-by-step plan is crucial for safely managing a Pantetheine spill.
Caption: Workflow for managing a Pantetheine spill.
Disposal:
-
Dispose of Pantetheine and any contaminated materials in accordance with all applicable local, regional, national, and international regulations[2].
-
Given its high toxicity to aquatic life, avoid releasing it into the environment[2]. All waste should be collected in sealed containers for proper chemical disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
